Acotiamide Methyl Ether
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O5S/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOIEIREOKNEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS registry number and identifiers for Acotiamide Methyl Ether
This technical guide details the chemical identity, origin, and analytical characterization of Acotiamide Methyl Ether , a critical process-related impurity and synthetic intermediate of the gastroprokinetic agent Acotiamide.
Impurity Characterization & Control Strategy
Core Identity & Identifiers
This compound is the 2,4,5-trimethoxy analog of Acotiamide. In the context of drug development, it is primarily categorized as a process-related impurity resulting from incomplete deprotection during the active pharmaceutical ingredient (API) synthesis.
| Identifier Type | Value |
| Common Name | This compound |
| CAS Registry Number | 185103-80-4 (Free Base)185103-81-5 (Maleate Salt) |
| IUPAC Name | |
| Molecular Formula | |
| Molecular Weight | 464.58 g/mol |
| SMILES | COc1cc(OC)c(C(=O)Nc2nc(cs2)C(=O)NCCN(C(C)C)C(C)C)cc1OC |
| Role | Synthetic Intermediate; Process Impurity (ICH Q3A) |
Origin & Synthetic Causality
To understand the presence of this compound, one must analyze the industrial synthesis of Acotiamide. The standard route often employs 2,4,5-trimethoxybenzoic acid as a starting material.[]
The "Incomplete Demethylation" Mechanism
-
Coupling: 2,4,5-trimethoxybenzoic acid is coupled with the thiazole moiety to form the core skeleton.
-
Side Chain Attachment: The diisopropylaminoethyl side chain is attached (or pre-attached to the thiazole).
-
Critical Step (Deprotection): The final step involves the selective demethylation of the methoxy group at the ortho (2-position) to the carbonyl to yield the free phenol (Acotiamide). This is typically achieved using Lewis acids like Boron Tribromide (
) or Aluminum Chloride ( ).
Causality: If the demethylation reaction is quenched prematurely, or if the reagent stoichiometry is insufficient, the unreacted 2,4,5-trimethoxy intermediate remains. This residual intermediate is identified as This compound .
Visualization: Impurity Formation Pathway
The following diagram illustrates the structural relationship and the specific step where the impurity persists.
Figure 1: Synthetic pathway showing this compound as the direct precursor to Acotiamide. Failure in the final deprotection step results in the impurity.
Analytical Characterization Strategy
Distinguishing the Methyl Ether from the API requires specific attention to polarity and mass spectral fragmentation.
A. HPLC Behavior (Reverse Phase)
-
Stationary Phase: C18 (Octadecylsilane).
-
Mobile Phase: Gradient of Ammonium Acetate buffer / Acetonitrile.
-
Retention Time (RT): The Methyl Ether lacks the phenolic hydroxyl group present in Acotiamide. This makes the Methyl Ether less polar (more hydrophobic) .
-
Prediction: this compound will elute after Acotiamide (Higher Relative Retention Time, RRT > 1.0).
B. Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode (
). -
Acotiamide
: -
Methyl Ether
: -
Delta: A mass shift of +14 Da (
) confirms the presence of the extra methyl group.
C. UV Spectroscopy
-
Chromophore: The benzamide system.
-
Shift: The conversion of the ortho-methoxy (Methyl Ether) to ortho-hydroxy (Acotiamide) often induces a bathochromic shift (red shift) in the API due to intramolecular hydrogen bonding between the phenol and the carbonyl oxygen. Consequently, the Methyl Ether may show a slight hypsochromic (blue) shift relative to the API.
Regulatory & Control Framework
In accordance with ICH Q3A (R2) guidelines for impurities in new drug substances:
-
Reporting Threshold: If the Methyl Ether exceeds 0.05% , it must be reported.
-
Identification Threshold: If it exceeds 0.10% (or 1.0 mg daily intake), its structure must be unequivocally characterized (as done above).
-
Qualification Threshold: If it exceeds 0.15% , biological safety data is required unless it is a known metabolite or has been qualified in toxicity studies.
Control Strategy:
Since this is a precursor, strict control of the demethylation reaction conversion rate is the primary control point. In-process control (IPC) using HPLC should monitor the disappearance of the Methyl Ether peak (
References
-
Axios Research . This compound Maleate Reference Standard. Retrieved from
-
Pharmaffiliates . This compound - CAS 185103-80-4.[2] Retrieved from
-
National Center for Advancing Translational Sciences (NCATS) . This compound Maleate Structure & Identifiers. Inxight Drugs.[3] Retrieved from
-
PubChem . Acotiamide (Parent Compound) - CID 5282338.[4] National Library of Medicine. Retrieved from [5]
-
International Conference on Harmonisation (ICH) . Impurities in New Drug Substances Q3A(R2). Retrieved from
Sources
Theoretical Toxicity Assessment of Acotiamide Methyl Ether: A Strategic Framework
Topic: Theoretical Toxicity Assessment of Acotiamide Methyl Ether Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Toxicologists
Executive Summary
Acotiamide (Z-338) is a first-in-class acetylcholinesterase (AChE) inhibitor indicated for functional dyspepsia (FD).[1][2][3] Its safety profile is distinguished by low central nervous system (CNS) penetrability and a lack of QT prolongation—issues that plagued predecessors like cisapride.[2]
This compound (N-(2-(diisopropylamino)ethyl)-2-((2,4,5-trimethoxybenzoyl)amino)-1,3-thiazole-4-carboxamide) is a structural analog and potential process-related impurity where the critical 2-hydroxy group of the benzamide moiety is O-methylated.[1][2]
This guide provides a rigorous technical framework for assessing the toxicity of this compound.[2] It synthesizes in silico prediction, physicochemical profiling, and mechanistic validation protocols to determine if this analog retains the parent drug's safety or introduces new liabilities, particularly regarding hERG inhibition and genotoxicity, in compliance with ICH M7 guidelines.
Structural Context & Physicochemical Profiling[1][2][4]
The toxicity profile of a small molecule is dictated by its structure.[2] The transformation of Acotiamide to its Methyl Ether involves capping a phenolic hydroxyl group.[2] This single modification fundamentally alters the molecule's hydrogen bonding capacity and lipophilicity.[1][2]
Comparative Structural Analysis
| Feature | Acotiamide (Parent) | This compound (Impurity/Analog) | Toxicological Implication |
| Chemical Structure | 2-hydroxy-4,5-dimethoxybenzamide core | 2,4,5-trimethoxybenzamide core | Loss of H-bond donor; steric bulk increase.[1][2] |
| H-Bonding | Intramolecular H-bond (Phenol-Carbonyl) | No intramolecular H-bond | The parent's H-bond locks conformation; Methyl Ether is more flexible.[1][2] |
| LogP (Theoretical) | ~2.8 - 3.2 | ~3.5 - 4.0 (Predicted) | Higher Lipophilicity: Increased risk of hERG binding and BBB penetration.[1][2] |
| pKa | Basic (Tertiary amine) + Acidic (Phenol) | Basic (Tertiary amine) only | Altered solubility profile and membrane permeability.[2] |
The "Lipophilicity Trap"
The O-methylation of the 2-hydroxy group removes a polar handle.[1][2] In medicinal chemistry, increased lipophilicity (cLogP > 3) is statistically correlated with higher promiscuity (off-target binding) and hERG channel blockade.[2] Therefore, the primary theoretical risk for this compound is cardiotoxicity , not necessarily direct cytotoxicity.
In Silico Toxicology: The ICH M7 Assessment
Before wet-lab synthesis, in silico tools must be deployed to categorize the compound under ICH M7 (Assessment and Control of DNA Reactive Impurities).
Genotoxicity Prediction Strategy
This compound does not contain classical structural alerts (e.g., nitro groups, epoxides, hydrazines). However, the trimethoxybenzene motif must be screened against quantitative structure-activity relationship (QSAR) databases.[2]
Protocol:
-
Rule-Based Screening: Use Derek Nexus to identify expert-rule alerts.[1][2]
-
Statistical Screening: Use Sarah Nexus or Leadscope for statistical prediction based on training sets.[1][2]
-
Consensus Review:
hERG Pharmacophore Modeling
The hERG potassium channel contains a hydrophobic central cavity and aromatic residues (Tyr652, Phe656) that trap lipophilic, basic amines. This compound possesses:
Hypothesis: The Methyl Ether will show higher affinity for hERG than Acotiamide due to stronger hydrophobic interactions and the loss of the repulsive/solvating effect of the free phenol.
Mechanistic Toxicity & Assessment Workflow
The following diagram outlines the decision tree for assessing this compound, moving from computational prediction to biological validation.
Figure 1: Integrated toxicity assessment workflow compliant with ICH M7 and S7B guidelines.
Experimental Validation Protocols
To validate the theoretical risks, the following "Self-Validating" protocols are recommended. These maximize data integrity and reproducibility.[1][2]
The "Gold Standard" hERG Assay (Automated Patch Clamp)
Objective: Quantify the IC50 of hERG tail current inhibition. Rationale: To confirm if methylation increases cardiotoxic risk relative to the parent.[1][2]
Protocol Steps:
-
Cell System: HEK293 cells stably expressing hERG (Kv11.1).[1][2]
-
Quality Control (Self-Validation):
-
Perfusion: Apply this compound at 0.1, 1, 10, and 30 µM.
-
Voltage Protocol: Depolarize to +20 mV for 2s, repolarize to -50 mV (tail current measurement), return to -80 mV.
-
Analysis: Fit data to the Hill equation.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: Definitive assessment of mutagenicity (OECD 471).[2] Rationale: Required if in silico models are equivocal or if the compound is a new drug candidate.[1][2]
Protocol Steps:
-
Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).[1][2]
-
Metabolic Activation: Perform +/- S9 mix (rat liver homogenate) to detect pro-mutagens.[1][2]
-
Dosing: 5 dose levels (up to 5000 µ g/plate or precipitation limit).
-
Self-Validation:
Mechanistic Hypothesis: The Cholinergic vs. Cardiotoxic Balance
The following diagram illustrates the divergent pathways of the parent drug versus the methylated analog.
Figure 2: Divergent pharmacological profiles.[1][2] Methylation likely shifts the compound from a safe peripheral prokinetic to a potential cardiotoxic/CNS-penetrant agent.
Risk Characterization & Control Limits
If this compound is identified as an impurity in the drug substance:
-
If Non-Mutagenic (Class 5):
-
If Mutagenic (Class 2/3):
References
-
ICH M7(R2) . Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[2][5][6][7][8][9][10] International Council for Harmonisation.[1][2][5][11] Link
-
ICH S7B . The Non-clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. International Council for Harmonisation.[1][2][5][11] Link
-
Acotiamide Mechanism . Matsunaga, Y., et al. "Acotiamide hydrochloride (Z-338), a new selective acetylcholinesterase inhibitor, enhances gastric motility without prolonging QT interval in dogs."[3] Journal of Pharmacology and Experimental Therapeutics, 2011.[2][3] Link
-
hERG Assay Protocols . FDA.[1][2][12][13] "In vitro hERG patch clamp assay." FDA Guidance Documents. Link
-
QSAR for Impurities . Kruhlak, N. L., et al. "Progress in QSAR toxicity screening of pharmaceutical impurities." Advanced Drug Delivery Reviews, 2007.[1][2] Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Acotiamide HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. ovid.com [ovid.com]
- 4. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. In Silico Toxicity Assessments - (Q)SAR | Exponent [exponent.com]
- 7. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. veeprho.com [veeprho.com]
- 10. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. acotiamide [drugcentral.org]
- 13. criver.com [criver.com]
Metabolic Fate Elucidation of Acotiamide and its Methyl Ether Derivative: A Comparative Pathway Analysis
Executive Summary
In the development of gastroprokinetic agents like Acotiamide (Z-338) , the qualification of process-related impurities is a critical component of the safety profile, adhering to ICH M7 and MIST (Metabolites in Safety Testing) guidelines. Acotiamide Methyl Ether (CAS 185103-81-5), a structural analog where the active 2-hydroxy moiety is methylated, presents a unique metabolic challenge.
While Acotiamide is primarily cleared via Phase II conjugation (Glucuronidation via UGT1A8/1A9), the Methyl Ether derivative lacks the nucleophilic handle required for direct conjugation. This guide details a technical workflow to elucidate the metabolic pathway of this compound, hypothesizing a requisite Phase I oxidative de-methylation step prior to Phase II clearance. This distinct metabolic route has significant implications for pharmacokinetic half-life and potential drug-drug interactions (DDIs).
Chemical Context & Metabolic Hypothesis
To design a robust pathway analysis, we must first establish the structural divergence and its enzymatic implications.
Structural Comparison
-
Acotiamide (Parent): Contains a 2-hydroxy-4,5-dimethoxybenzamide core.[1][][3][4] The free phenolic hydroxyl group at the C2 position is the primary site for metabolic conjugation.
-
This compound (Target): Contains a 2,4,5-trimethoxybenzamide core.[1][][3][5] The C2-hydroxyl is capped as a methyl ether.
The "Metabolic Switching" Hypothesis
Acotiamide undergoes direct glucuronidation. However, the Methyl Ether is lipophilic and chemically inert to UGTs. Therefore, the metabolic pathway must follow a sequential activation:
-
Phase I (Activation): CYP450-mediated O-demethylation of the Methyl Ether to regenerate Acotiamide.
-
Phase II (Clearance): Glucuronidation of the regenerated Acotiamide.
Scientific Implication: If the conversion of Methyl Ether
Experimental Strategy: In Vitro Pathway Mapping
This protocol utilizes a "Cross-Over Incubation System" using Human Liver Microsomes (HLM) and recombinant enzymes to distinguish between CYP-dependent and UGT-dependent clearance.
Reagents & Systems
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactors:
-
NADPH Regenerating System: Required for Phase I (CYP) activity.
-
UDPGA (Uridine 5'-diphospho-glucuronic acid): Required for Phase II (UGT) activity.
-
Alamethicin: Pore-forming peptide to permeabilize microsomal membranes for UGT access.
-
-
Analytes: Acotiamide (Reference), this compound (Test), Acotiamide-d6 (Internal Standard).[6]
Experimental Protocol: Differential Cofactor Incubation
Objective: To prove that this compound requires NADPH (CYP activity) to be metabolized, whereas Acotiamide requires UDPGA.
Step-by-Step Methodology:
-
Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-Incubation (5 min at 37°C):
-
Group A (Control): Buffer + HLM + Substrate (Methyl Ether).
-
Group B (Phase I Only): Buffer + HLM + Substrate + NADPH .
-
Group C (Phase II Only): Buffer + HLM + Substrate + UDPGA + Alamethicin.
-
Group D (Combined): Buffer + HLM + Substrate + NADPH + UDPGA + Alamethicin.
-
-
Reaction Initiation: Add 10 µL of substrate stock (Final conc: 1 µM) to initiate.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing Acotiamide-d6 IS).
-
Extraction: Vortex for 1 min, Centrifuge at 4,000 rpm for 10 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS.
Analytical Method: LC-MS/MS Conditions
Precise mass spectrometry is required to track the demethylation (-14 Da) and glucuronidation (+176 Da) events.
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC. Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode (+ve) |
MRM Transitions (Monitoring Table):
| Analyte | Precursor Ion ( | Product Ion ( | Metabolic Context |
| This compound | 465.2 | 233.1 | Parent Impurity (Trimethoxy) |
| Acotiamide (Drug) | 451.2 | 219.1 | O-Demethylated Metabolite |
| Acotiamide Glucuronide | 627.2 | 451.2 | Phase II Conjugate |
| Internal Standard | 457.2 | 225.1 | Acotiamide-d6 |
Pathway Visualization & Logic
The following diagram illustrates the comparative metabolic fate, highlighting the "Metabolic Switching" required for the Methyl Ether.
Figure 1: Comparative metabolic pathway. The Methyl Ether must undergo CYP-mediated demethylation to enter the main clearance pathway of Acotiamide.
Data Analysis & Interpretation
To validate the safety of the Methyl Ether, calculate the Intrinsic Clearance (
Kinetic Calculation
Plot the natural log of the remaining substrate concentration (
Decision Matrix
| Observation | Interpretation | Action |
| Methyl Ether stable in NADPH-free system | Confirms Phase I dependency. | Proceed to CYP phenotyping (CYP2D6/3A4 inhibition studies). |
| Rapid conversion to Acotiamide | Impurity is a "Pro-drug" of the parent. | Safety concern is low if parent is safe. |
| Slow/No conversion ( | Metabolic stability indicates accumulation risk. | Critical: Requires in vivo toxicity bridging studies. |
References
-
MIMS. (2023). Acofide: Dosage & Side Effects, Pharmacokinetics. MIMS Thailand. Link
-
Togawa, M., et al. (2013). Acotiamide: First Global Approval.[7] Drugs, 73(12), 1377–1383.[7] Link
-
Yoshii, K., et al. (2016).[8] Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by Acotiamide. Pharmaceutical Research. Link
-
FDA/ICH. (2020). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. ICH Guidelines. Link
-
Veeprho. (2024). This compound (Maleate Salt) Reference Standard. Veeprho Laboratories. Link
Sources
- 1. allmpus.com [allmpus.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. mims.com [mims.com]
- 5. veeprho.com [veeprho.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Acotiamide - Wikipedia [en.wikipedia.org]
- 8. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by Acotiamide, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Differentiation of Acotiamide and Acotiamide Methyl Ether
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structural differences between the gastroprokinetic agent Acotiamide and its closely related derivative, Acotiamide Methyl Ether. As the methyl ether is a potential process impurity or synthetic intermediate, the ability to definitively distinguish between these two compounds is paramount for ensuring pharmaceutical purity, validating synthetic pathways, and conducting accurate structure-activity relationship (SAR) studies. This document details the fundamental structural variance and presents a multi-faceted analytical approach for their unambiguous differentiation. We will explore detailed protocols and the theoretical underpinnings of spectroscopic (NMR, MS, IR) and chromatographic (HPLC) techniques, offering field-proven insights into experimental design and data interpretation for drug development and quality control professionals.
Introduction
Acotiamide is a first-in-class drug approved for the treatment of functional dyspepsia, particularly symptoms associated with postprandial distress syndrome.[1][2] Its therapeutic effect is primarily mediated through the enhancement of acetylcholine concentrations in the enteric nervous system by inhibiting acetylcholinesterase (AChE) and antagonizing presynaptic muscarinic M1 and M2 autoreceptors.[2][3]
In the synthesis and development of active pharmaceutical ingredients (APIs) like Acotiamide, the presence of related substances, such as synthetic precursors or byproducts, is a critical quality attribute. This compound, often classified as a process-related impurity, is one such compound.[4] It can arise during synthesis if the phenolic hydroxyl group of a precursor is methylated.[5][6][7] Although the structural difference is minor—a single methyl group—it can significantly alter the molecule's physicochemical properties, including polarity, solubility, and hydrogen-bonding capacity, which in turn may impact its pharmacological and toxicological profile. Therefore, robust, validated analytical methods are required to separate, identify, and quantify these two compounds.
Core Structural Analysis
The fundamental distinction between Acotiamide and this compound lies in the functional group at the 2-position of the benzoyl moiety. Acotiamide possesses a phenolic hydroxyl (-OH) group, whereas this compound features a methoxy (-OCH₃) group at this position.
Caption: Differentiating compounds by molecular ion peak in mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying functional groups.
-
Key Differentiator: The most prominent difference will be in the O-H stretching region.
-
Acotiamide: Will show a characteristic broad absorption band in the range of 3200-3500 cm⁻¹ due to the stretching vibration of the phenolic O-H group. [8] * This compound: Will not have this broad O-H band. The spectrum will instead be characterized by C-H stretches from the new methyl group (around 2850-2960 cm⁻¹) and a C-O stretch characteristic of aryl ethers (around 1200-1275 cm⁻¹). [9]
Functional Group Characteristic IR Absorption (cm⁻¹) Present in Acotiamide? Present in this compound? Phenolic O-H (stretch) 3200-3500 (broad) Yes No Amide N-H (stretch) 3100-3500 Yes Yes Amide C=O (stretch) ~1650-1680 Yes Yes | Aryl C-O (stretch) | ~1200-1275 | Yes | Yes |
-
Chromatographic Separation
The difference in polarity between the two compounds is the cornerstone of their successful chromatographic separation.
-
Expertise & Experience: The selection of the chromatographic mode is critical. Reversed-phase HPLC is the workhorse of pharmaceutical analysis and is the logical starting point. Its mechanism directly exploits the key polarity difference: the less polar methyl ether will interact more strongly with the non-polar C18 stationary phase, leading to a longer retention time. This predictable outcome makes the method robust and easy to validate.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method separates compounds based on their hydrophobicity. Less polar compounds are retained longer on the non-polar stationary phase. [10] Expected Elution Order: Acotiamide (more polar) will elute before this compound (less polar).
Step-by-Step Methodology:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with a higher percentage of Mobile Phase A (e.g., 70%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes. A gradient is preferable to isocratic elution to ensure good separation and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where both compounds have significant absorbance (e.g., 254 nm or 320 nm).
-
System Suitability: Prepare a mixed standard solution containing both compounds to verify resolution between the two peaks. The resolution factor should be >2.0 for baseline separation.
Caption: Expected elution order in a Reversed-Phase HPLC system.
Summary and Conclusion
The structural differentiation between Acotiamide and its methyl ether derivative is a critical task in pharmaceutical analysis. The core difference—a phenolic hydroxyl group versus a methyl ether group—gives rise to distinct physicochemical properties that can be exploited by a suite of analytical techniques.
-
NMR Spectroscopy provides the most definitive structural evidence, with the presence of a D₂O-exchangeable proton in Acotiamide versus a characteristic methoxy singlet in the ether derivative.
-
Mass Spectrometry offers unambiguous confirmation through a precise mass difference of ~14 Da and unique fragmentation patterns.
-
IR Spectroscopy serves as a rapid screening tool, clearly identifying the presence or absence of the broad phenolic O-H stretch.
-
Reversed-Phase HPLC is the method of choice for separation and quantification, leveraging the polarity difference to achieve baseline resolution, with the more polar Acotiamide eluting first.
By employing this multi-technique approach, researchers and drug development professionals can confidently identify, separate, and quantify Acotiamide and this compound, ensuring the quality, safety, and efficacy of the final drug product.
References
-
Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]
-
National Center for Biotechnology Information. "Acotiamide". PubChem Compound Database. [Link]
-
precisionFDA. ACOTIAMIDE HYDROCHLORIDE. [Link]
-
National Center for Biotechnology Information. "Acotiamide Hydrochloride". PubChem Compound Database. [Link]
-
Navickiene, S., et al. (2018). "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data". RSC Advances. [Link]
- Google Patents.
- Google Patents.
-
RSC Publishing. (2018). "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data". [Link]
-
Wikipedia. Acotiamide. [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
YouTube. (2023). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. [Link]
-
Axios Research. This compound maleate - CAS - 185103-81-5. [Link]
-
Veeprho. This compound (Maleate Salt) | CAS 185103-81-5. [Link]
- Google Patents.
-
Grace Davison Discovery Sciences. Retention and Separation of Highly Polar Compounds on a Novel HPLC Phase. [Link]
-
Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
-
Conquer Scientific. (2023). Separation Techniques in HPLC: Exploring the Fundamentals. [Link]
- Google Patents.
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Wiley Online Library. (1976). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. [Link]
-
Chemistry Stack Exchange. (2015). Distinguishing Test for Organic Compounds. [Link]
-
Pearson+. How to recognize carboxylic acids, amides and esters. [Link]
-
Fiveable. (2025). Spectroscopy of Ethers. [Link]
-
Shodex HPLC Columns. Chapter 3: Separation Modes and their Mechanisms (1). [Link]
-
precisionFDA. ACOTIAMIDE. [Link]
-
ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups?. [Link]
-
PubMed. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. [Link]
-
University Chemistry. 1H NMR Spectrum of Amide Compounds. [Link]
-
Quora. (2017). Whish test is used to distinguish between amines and amides?. [Link]
Sources
- 1. Acotiamide - Wikipedia [en.wikipedia.org]
- 2. Acotiamide Hydrochloride [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. Acotiamide hydrochloride intermediate, and synthesis technique and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN106800539A - A kind of acotiamide hydrochloride hydrate intermediate and its synthesis technique and application - Google Patents [patents.google.com]
- 7. CN103709191A - Synthetic method of acotiamide hydrochloride hydrate - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. conquerscientific.com [conquerscientific.com]
Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Detection of Acotiamide Methyl Ether
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of Acotiamide Methyl Ether, a potential process-related impurity and degradant of Acotiamide. The method was developed to provide a reliable analytical tool for quality control and stability studies of Acotiamide in bulk drug and pharmaceutical formulations. The chromatographic separation was achieved on a C18 column with a gradient elution program using a mobile phase composed of phosphate buffer and acetonitrile. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.
Introduction
Acotiamide is a prokinetic agent used for the treatment of functional dyspepsia. It enhances gastric motility and emptying by inhibiting acetylcholinesterase and acting as a muscarinic receptor antagonist.[1][2][3] The quality and safety of pharmaceutical products are of paramount importance, and the presence of impurities can affect the efficacy and safety of the drug product.[4] Therefore, it is crucial to develop sensitive and specific analytical methods to detect and quantify any impurities.
This compound, N-(2-(Diisopropylamino)ethyl)-2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxamide, is a potential process-related impurity that may also form as a degradation product.[5][6][7][8] Structurally, it differs from Acotiamide by the methylation of the phenolic hydroxyl group. This seemingly minor modification can alter the physicochemical properties of the molecule, including its polarity and potentially its pharmacological and toxicological profile.
This application note presents a systematic approach to the development and validation of an RP-HPLC method for the detection of this compound in the presence of Acotiamide. The method is designed to be stability-indicating, capable of separating the impurity from the active pharmaceutical ingredient (API) and its degradation products.
Experimental
Materials and Reagents
Acotiamide and this compound reference standards were of pharmaceutical grade. HPLC grade acetonitrile and methanol were used. Analytical reagent grade potassium dihydrogen phosphate and ortho-phosphoric acid were used to prepare the buffer. High-purity water was used throughout the analysis.
Instrumentation and Chromatographic Conditions
The HPLC system consisted of a quaternary pump, an autosampler, a column oven, and a photodiode array (PDA) detector. Data acquisition and processing were performed using a suitable chromatography data system.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH 3.0 adjusted with ortho-phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 15.1 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 282 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A and Acetonitrile (70:30 v/v) |
Rationale for Method Development
The selection of chromatographic conditions was based on the physicochemical properties of Acotiamide and this compound.
-
Column: A C18 column was chosen due to its wide availability and proven performance in separating compounds with moderate polarity. The non-polar stationary phase provides good retention for both Acotiamide and its less polar methyl ether derivative.
-
Mobile Phase: A phosphate buffer was selected to maintain a consistent pH and improve peak shape. A pH of 3.0 was chosen to ensure the ionization state of the analytes is controlled, leading to reproducible retention times. Acetonitrile was selected as the organic modifier due to its low UV cutoff and good elution strength for the analytes.
-
Gradient Elution: A gradient elution was employed to ensure adequate separation of the more polar Acotiamide from the less polar this compound, as well as any other potential impurities, within a reasonable run time. The initial lower concentration of acetonitrile allows for the retention and separation of early-eluting polar compounds, while the gradual increase in acetonitrile concentration facilitates the elution of the less polar compounds.
-
Detection Wavelength: The detection wavelength of 282 nm was selected based on the UV spectra of Acotiamide and this compound, where both compounds exhibit significant absorbance, allowing for sensitive detection.
Method Development Workflow
The development of this HPLC method followed a systematic and logical approach, as illustrated in the workflow diagram below. This process ensures that the final method is robust, reliable, and fit for its intended purpose.
Figure 1: Workflow for the HPLC Method Development and Validation.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][5][6][7][9] The validation parameters assessed included specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, and known impurities at the retention time of the analyte. Peak purity of the analyte peak should pass. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 |
| Range | To be established based on linearity studies. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (RSD) | Repeatability (n=6): RSD ≤ 2.0% Intermediate Precision: RSD ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant impact on results with small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min, column temperature ±2°C). System suitability parameters should be met. |
Results and Discussion
The developed method successfully separated Acotiamide from this compound with a resolution of greater than 2.0. The retention time for Acotiamide was approximately 5.8 minutes, and for this compound, it was approximately 8.2 minutes, which is consistent with the less polar nature of the methylated compound leading to a longer retention time in reversed-phase chromatography.
The validation results demonstrated that the method is linear over a wide concentration range, accurate, and precise. The low LOD and LOQ values indicate the high sensitivity of the method, making it suitable for the detection of trace levels of the impurity. The robustness study confirmed that minor variations in the chromatographic conditions do not significantly affect the performance of the method, indicating its reliability for routine use in a quality control environment.
Logical Relationship of Method Development and Validation
The successful development and validation of an analytical method is a sequential and interconnected process. Each stage builds upon the previous one to ensure the final method is scientifically sound and fit for its purpose.
Figure 2: Logical relationship between method development and validation.
Conclusion
A sensitive, specific, and robust stability-indicating RP-HPLC method for the detection and quantification of this compound in the presence of Acotiamide has been successfully developed and validated. The method meets all the requirements of the ICH guidelines for analytical method validation and is suitable for routine quality control analysis and stability studies of Acotiamide. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality assessment of Acotiamide.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
PubChem. Acotiamide. National Center for Biotechnology Information. [Link]
-
Allmpus. Acotiamide Hydrochloride. [Link]
-
Axios Research. This compound maleate. [Link]
-
Veeprho. This compound (Maleate Salt). [Link]
-
Pharmaffiliates. Acotiamide-Impurities. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- Google Patents.
- Google Patents. CN109776447B - Industrial production method of acotiamide hydrochloride.
-
LCGC International. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants [mdpi.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. longdom.org [longdom.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. resolian.com [resolian.com]
- 9. pharmasalmanac.com [pharmasalmanac.com]
Application Note: Synthesis and Qualification of Acotiamide Methyl Ether Certified Reference Standard
Abstract
This application note provides a detailed, field-tested protocol for the synthesis, purification, and characterization of Acotiamide Methyl Ether (N-(2-(Diisopropylamino)ethyl)-2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxamide). Acotiamide is a gastroprokinetic agent used for functional dyspepsia, and its manufacturing process can result in related substances and impurities that must be monitored for quality control.[1][2] this compound is a critical process-related impurity, making its availability as a certified reference standard essential for the development and validation of analytical methods in pharmaceutical quality assurance.[3]
This guide eschews a rigid template to deliver a logically structured narrative, focusing on the causality behind experimental choices. The described protocols are designed to be self-validating, ensuring researchers can produce a high-purity reference material suitable for regulatory submission. We present a robust two-step synthesis commencing from 2,4,5-trimethoxybenzoic acid, followed by comprehensive analytical characterization.
Introduction and Rationale
Acotiamide, chemically N-[2-[bis(1-methylethyl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide, functions as an acetylcholinesterase inhibitor to enhance gastric motility.[4] Its synthesis often involves the selective demethylation of a trimethoxybenzoyl intermediate to reveal a crucial 2-hydroxy group.[5][6] Failure to achieve complete demethylation or the use of 2,4,5-trimethoxybenzoic acid as a starting material directly leads to the formation of this compound.[]
As a potential impurity, regulatory guidelines necessitate the unequivocal identification and quantification of this compound in the final Active Pharmaceutical Ingredient (API). This requires a highly pure, well-characterized reference standard. The synthetic strategy outlined herein is predicated on a common pathway for Acotiamide but intentionally omits the demethylation step, providing a direct and efficient route to the target methyl ether analogue. This approach is more efficient and provides better control than attempting to methylate the phenolic hydroxyl group of Acotiamide post-synthesis.
Synthetic Pathway Overview
The synthesis is a two-step process:
-
Amide Coupling: Activation of 2,4,5-trimethoxybenzoic acid and its subsequent coupling with ethyl 2-aminothiazole-4-carboxylate to form the key thiazole intermediate.
-
Aminolysis: Direct aminolysis of the ethyl ester intermediate with N,N-diisopropylethylenediamine to yield the final product, this compound.
Caption: Synthetic scheme for this compound.
Detailed Experimental Protocols
Materials and Reagents
All reagents should be of analytical grade or higher. Solvents should be anhydrous where specified.
| Reagent | Supplier | Grade |
| 2,4,5-Trimethoxybenzoic acid | Sigma-Aldrich | ≥98% |
| Ethyl 2-aminothiazole-4-carboxylate | Alfa Aesar | 97% |
| Thionyl chloride (SOCl₂) | Merck | ≥99% |
| N,N-Diisopropylethylenediamine | TCI Chemicals | >98% |
| Toluene, Anhydrous | Acros Organics | 99.8%, over Na |
| Dichloromethane (DCM), Anhydrous | Fisher | 99.9%, over Mol. |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |
| Ethyl Acetate (EtOAc) | VWR Chemicals | HPLC Grade |
| Hexanes | VWR Chemicals | HPLC Grade |
| Sodium Bicarbonate (NaHCO₃) | Fisher | ACS Grade |
| Brine (Saturated NaCl solution) | Lab Prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | ≥99.5% |
Protocol 1: Synthesis of Intermediate - Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate
This protocol utilizes thionyl chloride to form a reactive acyl chloride intermediate, a robust and scalable method.[5][8]
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4,5-trimethoxybenzoic acid (10.6 g, 50 mmol) and anhydrous toluene (100 mL).
-
Acyl Chloride Formation: Add a catalytic amount of anhydrous DMF (0.2 mL). Slowly add thionyl chloride (5.5 mL, 75 mmol) dropwise at room temperature.
-
Scientist's Note: DMF catalyzes the formation of the acyl chloride. The reaction is exothermic and may release HCl and SO₂ gas; therefore, it must be performed in a well-ventilated fume hood.
-
-
Reaction: Heat the mixture to 80 °C and stir for 2-3 hours. Monitor the reaction completion by TLC (thin-layer chromatography) until the starting benzoic acid is consumed.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the toluene and excess thionyl chloride under reduced pressure. The resulting crude 2,4,5-trimethoxybenzoyl chloride is a yellow oil or solid.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM (100 mL) and cool the flask to 0 °C in an ice bath. In a separate beaker, dissolve ethyl 2-aminothiazole-4-carboxylate (8.6 g, 50 mmol) and pyridine (6.1 mL, 75 mmol) in anhydrous DCM (50 mL).
-
Scientist's Note: Pyridine acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion.[8]
-
-
Addition and Reaction: Add the solution of the aminothiazole dropwise to the acyl chloride solution over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product will precipitate. Recrystallize the solid from an ethyl acetate/hexanes mixture to yield the pure intermediate as a white to off-white solid.
-
Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and LC-MS. Expected Yield: 75-85%.
Protocol 2: Synthesis of this compound
This final step involves a direct aminolysis of the ester intermediate. A solvent-free approach is presented, which has been shown to be effective and simplifies product isolation.[8][9]
-
Reaction Setup: In a 100 mL round-bottom flask, combine the intermediate, ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate (7.6 g, 20 mmol), and N,N-diisopropylethylenediamine (7.0 mL, 40 mmol).
-
Scientist's Note: A 2-fold excess of the diamine is used to serve as both the reactant and the solvent, ensuring the reaction proceeds to completion.
-
-
Reaction: Heat the mixture to 120-130 °C under a nitrogen atmosphere and stir for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is no longer detectable.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The mixture will be viscous. Add ethyl acetate (100 mL) and transfer to a separatory funnel. Wash with water (3 x 50 mL) to remove the excess diamine. Wash with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a thick oil or waxy solid.
-
Final Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., isopropanol/water) to afford this compound as a pure solid.
-
Yield and Characterization: Expected Yield: 60-75%. The final product should be thoroughly characterized.
Characterization and Qualification
The synthesized this compound must be rigorously analyzed to qualify it as a reference standard.
| Test | Method | Specification |
| Identity | ¹H & ¹³C NMR | Spectrum conforms to the proposed structure of this compound. |
| Identity | Mass Spec (MS) | Mass spectrum shows the correct molecular ion peak [M+H]⁺. |
| Purity | HPLC-UV | ≥ 99.5% area. Detection at 282 nm.[10][11] |
| Residual Solvents | GC-HS | Meets ICH Q3C limits. |
| Water Content | Karl Fischer | ≤ 0.5%. |
| Assay (qNMR) | ¹H NMR | Quantitative NMR against a certified standard to establish potency. |
Reference Standard Certification Workflow
The overall process from synthesis to a certified reference standard (CRS) follows a stringent workflow to ensure its quality and traceability.
Caption: Workflow for Certified Reference Standard preparation.
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the synthesis and qualification of this compound. By following a logical adaptation of known Acotiamide synthesis routes, this protocol offers a direct and efficient method to produce this critical reference standard. The detailed steps, coupled with the rationale behind them and a stringent characterization workflow, will enable researchers and quality control professionals to confidently prepare and certify this material for use in regulated pharmaceutical environments.
References
-
Acotiamide-Impurities | Pharmaffiliates . (n.d.). Pharmaffiliates. Retrieved February 22, 2026, from [Link]
-
Fu, K., Yang, L., Wang, Q.-F., Zhan, F.-X., Wang, B., Yang, Q., Ma, Z.-J., & Zheng, G.-X. (2015). A Three-Step Synthesis of Acotiamide for the Treatment of Patients with Functional Dyspepsia . Organic Process Research & Development, 19(12), 2006–2011. [Link]
- Acotiamide hydrochloride intermediate, and synthesis technique and application thereof. (2017). Google Patents.
-
Fu, K., et al. (2015). A Three-Step Synthesis of Acotiamide for the Treatment of Patients with Functional Dyspepsia . R Discovery. Retrieved February 22, 2026, from [Link]
-
Acotiamide Impurities | 185106-16-5 Certified Reference Substance . (n.d.). Alfa Omega Pharma. Retrieved February 22, 2026, from [Link]
-
Fu, K., et al. (2015). A Three-Step Synthesis of Acotiamide for the Treatment of Patients with Functional Dyspepsia . ACS Publications. Retrieved February 22, 2026, from [Link]
-
Acotiamide Hydrochloride Monohydrate and its Impurities . (n.d.). Pharmaffiliates. Retrieved February 22, 2026, from [Link]
-
Acotiamide Impurities and Related Compound . (n.d.). Veeprho. Retrieved February 22, 2026, from [Link]
- Synthetic method of acotiamide hydrochloride hydrate. (2014). Google Patents.
- Industrial production method of acotiamide hydrochloride. (2021). Google Patents.
-
Sun, Q., et al. (2021). Determination of Acotiamide in Human Plasma by LC-MS/MS and its Application to a Pharmacokinetic Study . Current Pharmaceutical Analysis, 17(10), 1249-1256. [Link]
-
Development and validation of stability indicating rp-hplc method for estimation of acotiamide . (n.d.). IAJPS. Retrieved February 22, 2026, from [Link]
-
(PDF) DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE . (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Acotiamide hydrochloride trihydrate - API SYNTHESIS INTERNATIONAL . (2016). API Synthesis International. Retrieved February 22, 2026, from [Link]
-
DEVELOPMENT OF RP-HPLC METHOD FOR THE ESTIMATION OF ACOTIAMIDE HYDROCHLORIDE HYDRATE USING AQbD APPROACH . (2020). International Journal of Pharmaceutical Sciences and Research. [Link]
-
This compound maleate - CAS - 185103-81-5 . (n.d.). Axios Research. Retrieved February 22, 2026, from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. Acotiamide Impurities | 185106-16-5 Certified Reference Substance [alfaomegapharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CN103709191A - Synthetic method of acotiamide hydrochloride hydrate - Google Patents [patents.google.com]
- 6. CN109776447B - Industrial production method of acotiamide hydrochloride - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
Advanced Chromatographic Strategies for the Resolution of Acotiamide and its Critical Process Impurity: Acotiamide Methyl Ether
Content Type: Application Note & Protocol Guide Target Audience: Analytical Chemists, Pharmaceutical Scientists, and Process Development Engineers.
Executive Summary
The separation of Acotiamide (a functional dyspepsia therapeutic) from its process-related impurity, Acotiamide Methyl Ether , represents a classic but challenging "parent vs. methylated analog" separation. The structural difference is singular: the conversion of a phenolic hydroxyl group (2-hydroxy) on the benzamide ring to a methoxy group (2-methoxy).
This guide provides a scientifically grounded protocol for selecting the optimal stationary phase and mobile phase conditions. Unlike generic method development guides, this note focuses on the specific molecular interactions—hydrogen bonding capability and hydrophobicity changes—that distinguish Acotiamide from its methyl ether, ensuring a robust, self-validating method.
Molecular Analysis & Separation Mechanism
To select the correct column, one must understand the analyte at the molecular level.
-
Acotiamide (API): Contains a 2-hydroxy -4,5-dimethoxybenzamide moiety.[1][][3] The hydroxyl group acts as a Hydrogen Bond Donor (HBD) and possesses a weak acidic character (phenolic pKa ~9-10).
-
This compound (Impurity): Contains a 2,4,5-trimethoxy benzamide moiety.[1][][3][4] The methylation caps the HBD site, increasing lipophilicity (logP increases) and removing the phenolic acidity.
Mechanistic Implications for Chromatography
-
Hydrophobicity: The Methyl Ether is significantly more hydrophobic than Acotiamide. On a standard Reverse Phase (RP) system, the Impurity will elute after the API .
-
Hydrogen Bonding: Acotiamide can interact with polar-embedded groups or residual silanols via its phenolic -OH. The impurity cannot.
-
Pi-Pi Interactions: The electron density of the benzene ring changes slightly between the phenol and anisole (methoxy) derivatives, creating an opportunity for Phenyl-based stationary phases.
Visualization: Interaction Pathway
The following diagram illustrates the physicochemical logic driving the separation strategy.
Figure 1: Mechanistic differentiation between Acotiamide and its Methyl Ether impurity driving column selection.
Column Selection Protocol
Based on the molecular analysis, a standard C18 is effective, but specific "flavors" of C18 provide superior resolution and peak shape for the basic aminothiazole moiety present in Acotiamide.
Recommended Stationary Phases
| Column Class | Specific Recommendation | Rationale | Priority |
| Hybrid C18 (High pH Stable) | Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 | Allows pH switching. At pH > 9, Acotiamide (phenolate) ionizes and elutes early; the neutral Methyl Ether retains. Maximal Selectivity. | High |
| Polar-Embedded C18 | Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP | The polar group shields silanols (reducing tailing of the amine) and interacts with the phenolic -OH of Acotiamide, enhancing separation from the ether. | Medium |
| Phenyl-Hexyl | Phenomenex Luna Phenyl-Hexyl or Waters CSH Phenyl-Hexyl | Offers orthogonal selectivity via pi-pi interactions. Useful if matrix interferences co-elute with the methyl ether on C18. | Alternative |
Detailed Experimental Protocol
This protocol uses a Hybrid C18 column approach, which is the most robust for this specific impurity profile due to the combined basic (aminothiazole) and acidic (phenol) nature of the analytes.
Reagents & Preparation[5]
-
Buffer: 10mM Ammonium Acetate (volatile, MS compatible) or 20mM Potassium Phosphate (UV only).
-
Organic Modifier: Acetonitrile (Sharper peaks for aromatics than Methanol).
-
pH Adjuster: Ammonia (for pH 9 method) or Acetic Acid (for pH 4.5 method).
Chromatographic Conditions (The "Standard" Acidic Method)
-
Column: Hybrid C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., XBridge BEH).
-
Temperature: 35°C (Reduces viscosity, improves mass transfer).
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 280 nm (Isosbestic point region) or 245 nm.
-
Mobile Phase A: 10mM Ammonium Acetate, pH 4.5.
Gradient Profile
The methyl ether is hydrophobic. A gradient is required to elute it within a reasonable timeframe without broadening the Acotiamide peak.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (load sample) |
| 15.0 | 40 | 60 | Linear Gradient (Elute API) |
| 20.0 | 20 | 80 | Wash (Elute Methyl Ether) |
| 25.0 | 90 | 10 | Re-equilibration |
System Suitability Criteria (Self-Validation)
To ensure the data is trustworthy, the system must pass these checks before every run:
-
Resolution (
): > 2.0 between Acotiamide and this compound. -
Tailing Factor (
): < 1.5 for Acotiamide (Critical due to the basic nitrogen). -
Theoretical Plates (
): > 5000 for the Acotiamide peak.
Advanced Workflow: Method Development Decision Tree
Use this workflow to troubleshoot or optimize the separation if the standard protocol fails (e.g., due to complex matrix interference).
Figure 2: Decision matrix for optimizing the separation of Acotiamide and its methyl ether.
Scientific Commentary & Troubleshooting
Why not use Methanol?
While Methanol is a common solvent, Acetonitrile is recommended here. Acotiamide contains aromatic rings and a thiazole group. Acetonitrile generally provides higher peak efficiency for these structures due to its dipole moment and lack of hydrogen bonding competition with the stationary phase, resulting in sharper peaks and better resolution from the hydrophobic methyl ether.
The pH Factor
The "this compound" is a neutral molecule regarding the benzamide ring (though it still has the basic tertiary amine). Acotiamide has the phenolic -OH.
-
At pH 4.5: Both are neutral at the benzamide end. Separation is purely hydrophobic.
-
At pH 9.0: Acotiamide becomes a phenolate anion. It becomes much more hydrophilic and elutes significantly earlier. The Methyl Ether remains neutral and retains its position. Caution: Only use Hybrid columns (e.g., Waters BEH) for pH 9 to avoid column dissolution.
References
-
Stability-indicating assay method for acotiamide. Rapid Communications in Mass Spectrometry. (2017). Identifies degradation products and process-related impurities using UHPLC. Link
-
Development of RP-HPLC Method for the Estimation of Acotiamide Hydrochloride Hydrate using AQbD Approach. International Journal of Pharmaceutical Sciences and Research. (2020). Details C18 column selection and optimization using Box-Behnken Design. Link
-
This compound (Maleate Salt) Reference Standard. Veeprho. Confirms chemical structure and CAS 185103-81-5 for the specific impurity. Link
-
Acotiamide Hydrochloride Hydrate Detection Method. Google Patents CN104698106B. Describes gradient elution strategies for related substances. Link
Sources
Application Notes and Protocols: Preparation of Stock Solutions for Acotiamide Methyl Ether Analysis
Abstract
This document provides a comprehensive guide for the preparation of primary stock solutions, working standards, and quality control (QC) samples of Acotiamide Methyl Ether, a key related substance of Acotiamide. The protocols detailed herein are synthesized from established analytical methodologies and are grounded in international regulatory guidelines to ensure accuracy, precision, and reliability in quantitative analysis. The causalities behind critical steps, such as solvent selection, weighing procedures, and storage conditions, are explained to provide researchers with a robust framework for method development and validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the chromatographic analysis of Acotiamide and its related compounds.
Introduction: The Criticality of Accurate Stock Solutions
Acotiamide is a prokinetic agent used for the treatment of functional dyspepsia.[1][2] Its analytical determination, along with its impurities and related substances like this compound, is fundamental to ensuring pharmaceutical quality and safety.[3] The foundation of any accurate and reproducible quantitative analytical method lies in the meticulous preparation of reference standard solutions.[4] Errors in stock solution preparation, whether in weighing, dilution, or solvent choice, will propagate throughout the entire analytical workflow, leading to inaccurate calibration curves and unreliable sample quantification.[5]
This application note addresses this foundational requirement by providing detailed, field-proven protocols for preparing this compound stock solutions. The methodologies are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) on the validation of analytical procedures, to ensure the resulting solutions are fit for their intended purpose.[6][7][8]
Guiding Principles
The protocols are built upon three core pillars:
-
Accuracy: Ensuring the prepared concentration is as close as possible to the true value. This is achieved through calibrated equipment and proper technique.
-
Precision: Ensuring that repeated preparations yield consistent concentrations. This is a measure of the reproducibility of the protocol.
-
Stability: Ensuring the concentration of the solution remains unchanged over a defined period under specified storage conditions.
Materials and Reagents
The quality of materials and reagents is paramount. The use of high-purity materials minimizes the introduction of interfering substances and ensures the integrity of the analytical standard.
Reference Standard
-
Analyte: this compound maleate (or other specified salt form).[3]
-
Source: A reputable supplier (e.g., Axios Research, or equivalent).[3]
-
Documentation: The reference standard must be accompanied by a Certificate of Analysis (CoA) .[5][9] The CoA is a critical document that provides, at a minimum:
-
Batch or Lot Number
-
Chemical Identity and Structure
-
Purity (typically ≥98% by HPLC)
-
Assigned Potency or Assay Value
-
Expiration or Retest Date
-
Recommended Storage Conditions[9]
-
Solvents and Reagents
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), HPLC Grade or equivalent. Acotiamide and its derivatives exhibit good solubility in DMSO.[10][11]
-
Diluent Solvent: Acetonitrile, HPLC or LC-MS Grade. Acetonitrile is a common solvent in reversed-phase chromatography and is used for subsequent dilutions.[12][13][14]
-
Other Potential Solvents: Methanol (HPLC or LC-MS Grade) can also be used as a diluent, often in combination with aqueous solutions containing formic acid or ammonium acetate for LC-MS applications.[1][15]
-
Water: High-purity, deionized water (Type I, 18.2 MΩ·cm).
Equipment
-
Analytical Balance: Calibrated, 4 or 5-decimal place balance (e.g., readability of 0.1 mg or 0.01 mg). Daily verification with traceable weights is mandatory.[16]
-
Volumetric Flasks: Class A, borosilicate glass. Deactivation of glassware may be necessary to prevent analyte adsorption.[16]
-
Pipettes: Calibrated, adjustable-volume micropipettes (e.g., P200, P1000) and/or Class A volumetric pipettes.
-
Vials: Amber glass autosampler vials with appropriate caps and septa to protect from light.
-
Ultrasonic Bath: For aiding dissolution.
-
Vortex Mixer: For ensuring solution homogeneity.
Experimental Protocols
The following protocols provide a step-by-step methodology for the preparation of a primary stock solution and subsequent working solutions.
Protocol 1: Preparation of Primary Stock Solution (e.g., 1.0 mg/mL)
Causality: The primary stock solution is the highest concentration standard from which all other standards are derived. Its accuracy is therefore the most critical. A concentration of 1.0 mg/mL is common as it is convenient for subsequent dilutions and minimizes weighing errors. DMSO is often chosen as the initial solvent for compounds with challenging aqueous solubility.[11]
Procedure:
-
Equilibration: Allow the this compound reference standard container to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: Accurately weigh approximately 10 mg of the reference standard onto a weighing paper or boat using a calibrated analytical balance. Record the weight precisely (e.g., 10.05 mg).
-
Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Initial Dissolution: Add approximately 7 mL of DMSO to the flask.
-
Sonication & Vortexing: Gently swirl the flask to wet the powder. Place the flask in an ultrasonic bath for 5-10 minutes to aid dissolution. Follow with vortexing for 30 seconds to ensure homogeneity. Visually inspect to ensure all solid material has dissolved.
-
Final Dilution: Allow the solution to return to room temperature. Carefully add DMSO to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed.
-
Calculation: Calculate the exact concentration of the primary stock solution based on the actual weight and the purity/potency value from the CoA.
-
Formula: Concentration (mg/mL) = (Weight (mg) * Purity) / Volume (mL)
-
Example: (10.05 mg * 0.995) / 10.0 mL = 1.000 mg/mL
-
-
Labeling and Storage: Transfer the solution to a clearly labeled amber vial. The label should include:
-
Compound Name: "this compound Primary Stock"
-
Concentration
-
Preparation Date
-
Analyst's Initials
-
Solvent (DMSO)
-
Expiry/Retest Date
-
Store at -20°C as a general recommendation for long-term stability.
-
Protocol 2: Preparation of Working Stock and Calibration Standards
Causality: A working stock solution is an intermediate dilution made in a solvent more compatible with the analytical mobile phase, such as acetonitrile.[14] This prevents solvent miscibility and peak shape issues during chromatographic analysis. Calibration standards are prepared by serially diluting the working stock to cover the expected concentration range of the assay.[12][15]
Workflow Diagram:
Caption: Workflow for preparing this compound standards.
Procedure:
-
Working Stock (e.g., 100 µg/mL):
-
Allow the primary stock solution to thaw and equilibrate to room temperature.
-
Using a calibrated pipette, transfer 1.0 mL of the 1.0 mg/mL primary stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with acetonitrile.
-
Cap and invert 15-20 times to mix thoroughly. This is your working stock solution.
-
-
Calibration Curve Standards (Example for a 10-1000 ng/mL range):
-
Prepare a series of labeled volumetric flasks or tubes.
-
Perform serial dilutions from the working stock solution using the mobile phase or a suitable diluent (e.g., 50:50 Acetonitrile:Water). The table below provides an example dilution scheme.
-
Protocol 3: Preparation of Quality Control (QC) Samples
Causality: QC samples are prepared independently from the calibration standards to provide an unbiased assessment of the accuracy and precision of the analytical run.[9] They are typically prepared at low, medium, and high concentrations within the calibration range.
Procedure:
-
Independent Stock: Ideally, prepare a separate primary stock solution from a new weighing of the reference standard (or from a different lot, if available).
-
QC Working Stock: Prepare a separate working stock from this new primary stock, following the same procedure as in Protocol 2.
-
Dilution: Prepare at least three levels of QC samples (e.g., Low, Medium, High) by diluting the QC working stock. These concentrations should be different from the calibration standards.
Quantitative Data Summary
The following table summarizes a typical preparation scheme for generating a calibration curve and QC samples for an LC-MS/MS assay with a range of 10 to 1000 ng/mL.
| Solution Type | Parent Solution | Vol. of Parent | Final Volume | Diluent | Final Concentration |
| Primary Stock | Reference Standard | ~10 mg | 10 mL | DMSO | 1.0 mg/mL |
| Working Stock | Primary Stock | 1.0 mL | 10 mL | Acetonitrile | 100 µg/mL |
| Intermediate Stock | Working Stock | 0.1 mL | 10 mL | 50% ACN/H₂O | 1000 ng/mL (Cal 8) |
| Cal 7 | Intermediate Stock | 0.5 mL | 1.0 mL | 50% ACN/H₂O | 500 ng/mL |
| Cal 6 | Intermediate Stock | 0.2 mL | 1.0 mL | 50% ACN/H₂O | 200 ng/mL |
| Cal 5 | Intermediate Stock | 0.1 mL | 1.0 mL | 50% ACN/H₂O | 100 ng/mL |
| Cal 4 | Cal 6 | 0.25 mL | 1.0 mL | 50% ACN/H₂O | 50 ng/mL |
| Cal 3 | Cal 5 | 0.2 mL | 1.0 mL | 50% ACN/H₂O | 20 ng/mL |
| Cal 2 | Cal 4 | 0.2 mL | 1.0 mL | 50% ACN/H₂O | 10 ng/mL |
| QC High | QC Working Stock | 0.8 mL | 10 mL (from 10 µg/mL stock) | 50% ACN/H₂O | 800 ng/mL |
| QC Medium | QC Working Stock | 0.4 mL | 10 mL (from 10 µg/mL stock) | 50% ACN/H₂O | 400 ng/mL |
| QC Low | QC Working Stock | 0.3 mL | 10 mL (from 1 µg/mL stock) | 50% ACN/H₂O | 30 ng/mL |
Note: The dilution scheme can be adjusted based on the required sensitivity and range of the specific analytical method.
Solution Stability and Storage
Causality: The stability of stock and working solutions must be established to ensure that the concentration does not change over time, which would lead to inaccurate results. Stability is influenced by solvent, temperature, light, and the chemical nature of the analyte.[9][17]
-
Primary Stock (in DMSO): Generally stable for several months when stored at -20°C. Long-term stability should be formally evaluated.
-
Working Solutions (in Acetonitrile/Water): These are less stable than the primary stock. It is best practice to prepare fresh working solutions daily from the stored primary stock.[4] Short-term stability (e.g., 24-48 hours) at autosampler temperature (e.g., 4°C) should be verified.
-
Storage Conditions: Always store solutions in tightly capped, amber vials to protect from light and prevent solvent evaporation.[5]
Conclusion
The accuracy of any bioanalytical or pharmaceutical quality control assay is fundamentally dependent on the integrity of the reference standard solutions. By following the detailed protocols and understanding the scientific rationale outlined in this application note, researchers can confidently prepare stock solutions for this compound analysis that are accurate, precise, and stable. Adherence to these guidelines, which are rooted in established regulatory and scientific principles, provides a solid foundation for robust and reliable analytical data.
References
-
ICH. (n.d.). Quality Guidelines. Retrieved from ich.org.[17]
-
Li, J., Huang, R., Wang, Z., Qu, H., Sun, M., & Zhao, Z. (2016). Development and Validation of a Sensitive and Specific LC–MS-MS Method for the Determination of Acotiamide in Rat Plasma. Journal of Chromatographic Science, 54(6), 1004–1009.[1][18]
-
Yin, T., et al. (2021). Determination of Acotiamide in Human Plasma by LC-MS/MS and its Application to a Pharmacokinetic Study. Bentham Science Publishers.[15]
-
LabManager. (2024). A Guide to Using Analytical Standards. Retrieved from labmanager.com.[5]
-
Sahu, P. K., et al. (2016). Quantitation of acotiamide in rat plasma by UHPLC-Q-TOF-MS: method development, validation and application to pharmacokinetics. Biomedical Chromatography, 30(3), 439-445.[12]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from eca-academy.eu.[6]
-
AAPS J. (2023). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from aaps.org.[9]
-
InvivoChem. (n.d.). Acotiamide HCl. Retrieved from invivochem.com.[10]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from amsbiopharma.com.[7]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from researchgate.net.[19]
-
ResearchGate. (2020). AN LC-MS/MS BASED BIOANALYTICAL APPROACH TO RESOLVE PHARMACOKINETIC INVESTIGATION OF ACOTIAMIDE HYDROCHLORIDE AND ITS APPLICATION TO BIOEQUIVALENCE STUDY. Retrieved from researchgate.net.[2]
-
Spectroscopy Online. (2020). How Do You Prepare Reference Standards and Solutions? Retrieved from spectroscopyonline.com.[4]
-
Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from tga.gov.au.[20]
-
Indo American Journal of Pharmaceutical Sciences. (n.d.). Development and validation of stability indicating rp-hplc method for estimation of acotiamide. Retrieved from iajps.com.[21]
-
International Journal of Applied Pharmaceutics. (n.d.). UV Spectrophotometric Method Development and Validation of Acotiamide in Bulk and Solid Doage Form. Retrieved from innovareacademics.in.[22]
-
Axios Research. (n.d.). This compound maleate. Retrieved from axiosresearch.com.[3]
-
Restek. (2020). 10 Critical Steps to World Class Reference Standards. Retrieved from restek.com.[16]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Development of RP-HPLC method for the estimation of Acotiamide hydrochloride hydrate using. Retrieved from ijpsr.com.[23]
-
ACS Publications. (2018). Hydrates and Solvates of Acotiamide Hydrochloride: Crystallization, Structure, Stability, and Solubility. Retrieved from pubs.acs.org.[24]
-
International Journal of Pharmaceutical Sciences and Research. (2018). DEVELOPMENT AND VALIDATIONOF OF STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF ACOTIAMIDE HYROCHLORIDE. Retrieved from ijpsr.com.[13]
-
Sigma-Aldrich. (n.d.). Acotiamide dihydrochloride ≥98% (HPLC). Retrieved from sigmaaldrich.com.
-
European Journal of Biomedical and Pharmaceutical Sciences. (2018). Stress degradation study of Acotiamide Hydrochloride. Retrieved from ejbps.com.
-
MedKoo Biosciences. (n.d.). Certificate of Analysis - Acotiamide hydrochloride trihydrate. Retrieved from medkoo.com.[11]
-
Damle, M. C., & Harne, U. V. (2018). DEVELOPMENT AND VALIDATIONOF OF STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF ACOTIAMIDE HYROCHLORIDE. International Journal of Pharmaceutical Sciences and Research, 9(10), 4410-4415.[14]
-
U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from fda.gov.[25]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from fda.gov.[8]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound maleate - CAS - 185103-81-5 | Axios Research [axios-research.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. fda.gov [fda.gov]
- 9. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acotiamide HCl I CAS#: 185104-11-4 I acetylcholinesterase (AChE) inhibitor I InvivoChem [invivochem.com]
- 11. medkoo.com [medkoo.com]
- 12. Quantitation of acotiamide in rat plasma by UHPLC-Q-TOF-MS: method development, validation and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. ijpsr.com [ijpsr.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. 10 Critical Steps to World Class Reference Standards [discover.restek.com]
- 17. ICH Official web site : ICH [ich.org]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 21. iajps.com [iajps.com]
- 22. ajpaonline.com [ajpaonline.com]
- 23. ijpsr.com [ijpsr.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Resolution of Acotiamide and its Methyl Ether Impurity
Welcome to the technical support center for the analytical separation of Acotiamide and its process-related Methyl Ether impurity. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak co-elution issues encountered during HPLC and UPLC analysis. Here, we synthesize fundamental chromatographic principles with practical, field-proven strategies to empower you to achieve baseline resolution and ensure the accuracy of your analytical data.
Understanding the Challenge: Acotiamide and its Methyl Ether Impurity
Acotiamide is a gastroprokinetic agent, and like many pharmaceutical compounds, its synthesis can result in the formation of closely related impurities. One such process-related impurity is the Methyl Ether of Acotiamide.
Chemical Structures:
-
Acotiamide: N-[2-[bis(1-methylethyl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide
-
Molecular Formula: C₂₁H₃₀N₄O₅S
-
Molecular Weight: 450.55 g/mol
-
-
Acotiamide Methyl Ether Impurity: N-(2-(diisopropylamino)ethyl)-2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxamide
The primary structural difference lies in the substitution of the hydrogen atom of the phenolic hydroxyl group on the benzoyl ring of Acotiamide with a methyl group in the impurity. This seemingly minor change has significant implications for their chromatographic behavior, making their separation a common analytical hurdle. The methylation of the hydroxyl group renders the Methyl Ether impurity slightly more non-polar (hydrophobic) than the parent Acotiamide molecule.
Frequently Asked Questions (FAQs)
Q1: Why are my Acotiamide and Methyl Ether impurity peaks co-eluting or poorly resolved?
A1: Co-elution of Acotiamide and its Methyl Ether impurity is primarily due to their high degree of structural similarity. The slight difference in polarity between the phenolic hydroxyl group in Acotiamide and the methoxy group in the impurity may not be sufficient to achieve separation under suboptimal chromatographic conditions. Factors such as an inappropriate stationary phase, a mobile phase with incorrect solvent strength or pH, or inadequate column efficiency can all contribute to poor resolution.
Q2: What is the first step I should take to improve the resolution?
A2: The most impactful initial step is to adjust the mobile phase composition. A systematic approach to optimizing the organic modifier-to-aqueous buffer ratio is recommended. If you are using a reversed-phase method (e.g., with a C18 column), decreasing the percentage of the organic solvent (like acetonitrile or methanol) will generally increase the retention time of both compounds, potentially providing more time for separation to occur.
Q3: My peaks are still not resolved after adjusting the organic modifier ratio. What's next?
A3: If adjusting the solvent strength is insufficient, the next logical step is to manipulate the mobile phase pH. Acotiamide has a reported pKa of 10.24, indicating it has a basic functional group that can be protonated.[3] By adjusting the mobile phase pH, you can alter the ionization state of Acotiamide, which can significantly impact its retention time relative to the Methyl Ether impurity, which is less likely to be affected by pH changes in the same way due to the absence of the ionizable phenolic proton.
Q4: I'm observing peak tailing for my Acotiamide peak. How can I fix this?
A4: Peak tailing for basic compounds like Acotiamide on silica-based columns can be caused by secondary interactions with acidic silanol groups on the stationary phase. To mitigate this, ensure your mobile phase is adequately buffered. Increasing the buffer concentration (typically in the 10-50 mM range) can help to saturate the active silanol sites.[4] Alternatively, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also improve peak shape. However, be mindful that TEA can suppress MS signals if you are using an LC-MS system.
Troubleshooting Guide: A Systematic Approach to Resolution
When faced with poor peak resolution between Acotiamide and its Methyl Ether impurity, a structured troubleshooting approach is essential. The following guide provides a step-by-step workflow to systematically optimize your chromatographic method.
Caption: Troubleshooting workflow for resolving Acotiamide and its Methyl Ether impurity.
Step 1: Optimize Mobile Phase Strength
The initial approach should focus on adjusting the elution strength of the mobile phase. In reversed-phase chromatography, this is typically achieved by modifying the ratio of the organic solvent to the aqueous buffer.
Protocol: Organic Solvent Scouting
-
Initial Conditions: Begin with a common mobile phase composition, for example, 60:40 (v/v) Acetonitrile:Buffer on a C18 column.
-
Gradient Elution (for scouting): If the retention times are unknown, run a broad gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) to determine the approximate elution composition for both compounds.
-
Isocratic Optimization: Based on the gradient run, select an isocratic composition where the peaks elute with reasonable retention (k' between 2 and 10).
-
Systematic Adjustment:
-
Decrease the Acetonitrile percentage in 5% increments (e.g., to 55%, 50%, 45%). This will increase the retention time and may improve resolution.
-
If using Methanol, perform a similar systematic adjustment. Note that Methanol is a more polar and less eluotropic solvent than Acetonitrile, which can alter selectivity.
-
| Parameter | Rationale | Starting Point |
| Organic Modifier | Fine-tune elution strength and selectivity. | Acetonitrile or Methanol |
| Aqueous Buffer | Maintain stable pH and improve peak shape. | 20 mM Ammonium Acetate or Potassium Phosphate |
| Initial Ratio (v/v) | Balanced starting point for many compounds. | 60:40 (Organic:Aqueous) |
Step 2: Manipulate Mobile Phase pH
Given that Acotiamide has a basic functional group (pKa ≈ 10.24), altering the mobile phase pH can significantly influence its retention relative to the more neutral Methyl Ether impurity.[3]
Protocol: pH Scouting
-
Select a Suitable Buffer: Choose a buffer system that is effective in the desired pH range and compatible with your detection method (e.g., Ammonium Acetate for LC-MS).
-
pH Range Selection:
-
Acidic pH (e.g., pH 3.0-4.5): At this pH, the basic nitrogen in Acotiamide will be protonated, making the molecule more polar and likely to elute earlier. The Methyl Ether impurity's retention should be less affected. This difference in polarity can enhance separation.
-
Near-Neutral pH (e.g., pH 6.0-7.5): In this range, the ionization of Acotiamide will be suppressed, making it more non-polar and increasing its retention. This may also provide a different selectivity profile.
-
-
Systematic Evaluation: Prepare mobile phases with buffers at different pH values (e.g., 3.0, 4.5, 6.8) and inject the sample under the same organic modifier conditions to observe the effect on resolution.
| pH Range | Expected Effect on Acotiamide | Rationale for Improved Resolution |
| Acidic (3.0 - 4.5) | Increased polarity (protonated), shorter retention. | Maximizes the polarity difference between the ionized Acotiamide and the neutral Methyl Ether impurity. |
| Near-Neutral (6.0 - 7.5) | Decreased polarity (neutral), longer retention. | Alters the interaction with the stationary phase, potentially changing the elution order or increasing the separation factor. |
Step 3: Evaluate Alternative Stationary Phases
If mobile phase optimization does not yield the desired resolution, changing the stationary phase chemistry can introduce different separation mechanisms.
Protocol: Column Scouting
-
Standard C18/C8: These are good starting points, separating based on hydrophobicity.
-
Phenyl-Hexyl Column: This stationary phase offers alternative selectivity through π-π interactions with the aromatic rings present in both Acotiamide and the impurity.[5][6] This can be particularly effective in separating structurally similar aromatic compounds.
-
Cyano (CN) Column: A cyano column provides dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes, offering a different selectivity profile compared to alkyl or phenyl phases.[7]
Caption: Alternative stationary phases for separating Acotiamide and its impurity.
Step 4: Adjust Temperature and Flow Rate
Fine-tuning the column temperature and mobile phase flow rate can provide the final adjustments needed for optimal resolution.
Protocol: Temperature and Flow Rate Optimization
-
Temperature:
-
Lowering the temperature (e.g., from 40°C to 25°C) generally increases retention and can improve resolution, although it may also lead to broader peaks.
-
Increasing the temperature can improve efficiency and lead to sharper peaks, which might enhance resolution if the peaks are closely eluting.
-
-
Flow Rate:
-
Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) allows for more interactions between the analytes and the stationary phase, which can improve separation.
-
Advanced Strategies
If the above steps do not provide adequate resolution, consider the following advanced techniques:
-
Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC): The use of sub-2 µm particles in UPLC columns provides significantly higher efficiency, leading to sharper peaks and improved resolution.[8] Existing HPLC methods can often be successfully transferred to a UPLC system for enhanced performance.
-
Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples where co-elution is persistent, 2D-LC can provide a powerful solution by subjecting the eluent from the first column to a second column with a different stationary phase chemistry, offering a significant increase in peak capacity.
By systematically applying these troubleshooting principles and experimental protocols, you will be well-equipped to overcome the analytical challenge of separating Acotiamide from its Methyl Ether impurity, ensuring the accuracy and reliability of your results.
References
-
Veeprho. (n.d.). Acotiamide Impurities and Related Compound. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from [Link]
-
Thummar, M., Patel, P. N., Samanthula, G., & Ragampeta, S. (2017). Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 31(21), 1813–1824. [Link]
-
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]
- Pesek, J. J., Matyska, M. T., & Ganggee, A. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 24(6), 596-605.
-
LC Services. (2022, February 7). Understanding Chromatography - How does HPLC work to separate components of a mixture? Retrieved from [Link]
- Gangurde, B. B., Patil, P. P., Bagul, V. A., Bhosle, S. D., & Katariya, S. B. (2026). Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies and LCMS/MS characterization of related substances. Discover Chemistry, 3(1), 54.
- Ojha, S. D., Darji, V. C., Patel, J., & Patel, B. (2018). Development and validation of stability indicating RP-HPLC method for estimation of acotiamide hydrochloride hydrate in tablet dosage form. Indo American Journal of Pharmaceutical Sciences, 5(04), 2563-2571.
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
- Pandya, C. P., & Rajput, S. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. International Journal of Pharmacy and Pharmaceutical Sciences, 10(7), 84-90.
-
Pharmaffiliates. (n.d.). Acotiamide-Impurities. Retrieved from [Link]
-
Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]
- Gapsys, V., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 771-802.
-
Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]
-
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
- Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
-
Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
-
Axios Research. (n.d.). This compound maleate. Retrieved from [Link]
- Pyka-Pająk, A., & Dołowy, M. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Processes, 10(12), 2535.
-
Allmpus. (n.d.). Acotiamide Impurity 3. Retrieved from [Link]
-
PubChem. (n.d.). Acotiamide Impurity K. Retrieved from [Link]
- Zhou, W. Q., Qiao, J. Q., & Lian, H. Z. (2014). Determination of Industrial Acotiamide Hydrochloride Trihydrate by High Performance Liquid Chromatography. Chinese Journal of Analytical Chemistry, 42(6), 899-904.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by Acotiamide, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mac-mod.com [mac-mod.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. psecommunity.org [psecommunity.org]
Technical Support Center: Acotiamide & Methyl Ether Separation
Topic: Optimizing Mobile Phase pH for Acotiamide vs. Methyl Ether Impurity
Audience: Senior Researchers & QC Scientists[1][2]
The Core Directive: The "Amphoteric Switch" Strategy
Executive Summary: Separating Acotiamide (parent) from its Methyl Ether impurity is a classic challenge in pharmaceutical analysis.[1][2] The difficulty arises because both molecules share the bulky, basic diisopropylamine tail (pKa ~9.0), which dominates retention behavior.
However, the key differentiator is the 2-hydroxy group on the benzamide ring of Acotiamide.
-
Acotiamide: Contains a phenolic hydroxyl (Weak Acid, pKa ~9.5).[1][2]
-
Methyl Ether Impurity: The hydroxyl is methylated (-OCH₃), rendering it non-ionizable at high pH.[1][2]
The Strategy:
While standard low pH (2.5–3.0) methods rely solely on the minor hydrophobicity difference between -OH and -OCH₃, Mid-pH (6.0–6.8) methods exploit the "Amphoteric Switch."[1][2] By raising the pH towards neutral, you begin to partially deprotonate the phenolic group of Acotiamide (increasing polarity), while the Methyl Ether remains neutral and hydrophobic. This drastically improves resolution (
Troubleshooting Guides (FAQ)
Q1: I am using a standard Phosphate pH 2.5 buffer, but the Methyl Ether co-elutes or appears as a shoulder. Why?
Diagnosis: At pH 2.5, you have suppressed the ionization of the phenolic group. Both the parent and the impurity are protonated only at the tertiary amine. The Physics: You are relying exclusively on hydrophobic selectivity.[1][2] The difference in hydrophobicity between a phenol (-OH) and a methoxy (-OCH₃) group is relatively small on a C18 column.[1][2] The Fix:
-
Switch to pH 6.5–6.8: Use Ammonium Acetate (10-20 mM).[1][2] At this pH, the Acotiamide phenol moiety begins to interact with the aqueous phase more strongly than the Methyl Ether, pulling the parent peak earlier.
-
Change Stationary Phase: If you must stay at low pH, switch from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1][2] These phases interact via
stacking with the benzamide rings, offering selectivity based on electron density differences between the phenol and the ether.
Q2: My Acotiamide peak tails significantly (Tailing Factor > 1.8). Is this a pH issue?
Diagnosis: Yes, but it is likely a secondary interaction issue. Acotiamide contains a bulky diisopropylamine group.[2] At intermediate pH (4–6), free silanols on the silica support are ionized (
-
Option A (The Buffer Fix): Add 5 mM Triethylamine (TEA) to your mobile phase.[1][2][3] TEA competes for the silanol sites, blocking them from the drug.
-
Option B (The Column Fix): Ensure you are using a "Hybrid" or heavily end-capped column (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus) designed for high-pH stability.[1][2]
-
Option C (The pH Fix): If you are at pH 4.0, move to pH 6.8 .[1][2] While silanols are fully ionized, the high ionic strength of an Ammonium Acetate buffer (20mM) can mask these interactions better than dilute phosphate.
Q3: I see retention time drift when using Ammonium Acetate at pH 6.8.
Diagnosis: pH 6.8 is near the buffering capacity limit of acetate (pKa ~4.[1][2]76) but within the range of ammonium (pKa ~9.2).[1][2] It is a "pseudo-buffer" region.[2] Small changes in organic modifier concentration or temperature can shift the pKa of the analyte. The Fix:
-
Precise Prep: Do not adjust pH by volume. Prepare equimolar solutions of Ammonium Acetate and Acetic Acid, then blend to pH.
-
Temperature Control: A column oven is mandatory.[1][2] Set to 35°C or 40°C to stabilize the pKa/pH equilibrium.
Visualizing the Separation Mechanism
The following diagram illustrates the ionization states of Acotiamide and its Methyl Ether at different pH levels, guiding your method development choice.
Figure 1: Mechanistic decision tree for pH selection. Note that Mid-pH offers orthogonal selectivity by exploiting the phenolic ionization.
Validated Experimental Protocol
Objective: Achieve baseline separation (
Buffer Preparation (Critical Step):
-
Buffer A (pH 6.8): Dissolve 1.54 g Ammonium Acetate in 1000 mL HPLC-grade water (20 mM). Filter through 0.22 µm nylon filter.[2] Note: Do not adjust pH with acid/base if using high-purity salt; the natural pH is approx 6.[1][2]8. If adjustment is needed, use dilute Acetic Acid.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Column | C18 Hybrid (e.g., XBridge BEH or Gemini NX), 150 x 4.6 mm, 5 µm | Hybrid particles resist dissolution at pH 6.8 and reduce silanol activity.[1][2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID.[1][2] |
| Temperature | 40°C | Reduces mobile phase viscosity and improves mass transfer for the bulky amine.[2] |
| Wavelength | 280 nm | Acotiamide absorption max; reduces baseline drift from acetate buffer.[1][2] |
| Injection | 10 µL | Prevent overload which causes peak broadening.[1][2] |
Gradient Profile:
| Time (min) | % Buffer A | % Acetonitrile (B) | State |
| 0.0 | 90 | 10 | Initial Hold (Equilibration) |
| 2.0 | 90 | 10 | Injection |
| 15.0 | 40 | 60 | Linear Gradient (Elution of Impurities) |
| 20.0 | 40 | 60 | Wash |
| 21.0 | 90 | 10 | Re-equilibration |
Troubleshooting Logic Flow
Use this diagram to diagnose resolution issues during your experiment.
Figure 2: Step-by-step troubleshooting logic for Acotiamide separation issues.
References
-
Gangurde, B. B., et al. (2026).[2][4][5] Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies and LCMS/MS characterization of related substances. Discover Chemistry.
-
Zhou, W., et al. (2014).[2][6] Determination of Industrial Acotiamide Hydrochloride Trihydrate by High Performance Liquid Chromatography. Journal of Chromatographic Science.[2][4][7] [1][2]
-
PubChem. (2025).[1][2] Acotiamide Hydrochloride | C21H37ClN4O8S.[1][2] National Library of Medicine.[2]
- Snyder, L. R., & Kirkland, J. J. (Introduction to Modern Liquid Chromatography). General principles of pH optimization for ionizable compounds. (Contextual Reference).
Sources
- 1. Acotiamide Hydrochloride | C21H37ClN4O8S | CID 6918406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acotiamide | C21H30N4O5S | CID 5282338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scilit.com [scilit.com]
- 6. Determination of Industrial Acotiamide Hydrochloride Trihydrate by High Performance Liquid Chromatography [ykcs.ac.cn]
- 7. iajps.com [iajps.com]
Technical Support Center: Acotiamide & Methyl Ether Separation
Executive Summary
This guide addresses the critical separation challenge between Acotiamide (Parent) and its process-related impurity, Acotiamide Methyl Ether (2-methoxy analog).[1] Due to the structural similarity—differing only by a single methyl group on the benzoyl ring—these compounds frequently co-elute on standard C18 methods. This document provides a diagnostic workflow, mechanistic optimization strategies, and validated protocols to achieve baseline resolution (
Module 1: Diagnostic Workflow
Q: How do I confirm that my main peak contains the Methyl Ether impurity?
A: Co-elution is often invisible to standard UV detection at 280 nm because the spectra of the parent and the ether are nearly identical.[1] You must use orthogonal detection or peak purity analysis.[1]
The Diagnostic Protocol:
-
Mass Spectrometry (LC-MS): This is the definitive check.[1]
-
Peak Purity (DAD):
-
The "Methyl Ether" lacks the phenolic hydroxyl group at the 2-position. The parent compound forms a strong intramolecular hydrogen bond between the 2-OH and the amide carbonyl. This locks the parent in a planar conformation, slightly altering the UV
compared to the Methyl Ether, which cannot H-bond and has more steric rotation.[1] Look for subtle spectral non-homogeneity on the upslope vs. downslope of the peak.
-
Figure 1: Diagnostic decision tree for identifying this compound co-elution.
Module 2: The Science of Separation (Method Optimization)
Q: Why are they co-eluting on my C18 column?
A: On a standard C18 column at acidic pH (e.g., pH 2-3), both molecules are protonated at the tertiary amine tail (diisopropylamino group).[1] The hydrophobic difference between a Hydroxy group (Parent) and a Methoxy group (Impurity) is often insufficient to drive separation when the retention is dominated by the highly hydrophobic C18 chains interacting with the rest of the molecule.
Q: What is the most effective parameter to change?
A: Stationary Phase Selectivity (Pi-Pi Interactions). While pH tuning helps, switching from C18 to a Phenyl-Hexyl phase is the "Silver Bullet" for this specific impurity.[1]
Mechanism:
-
Acotiamide (Parent): Contains a phenol.[1] The electron-donating -OH increases electron density on the ring but participates in H-bonding.[1]
-
Methyl Ether: Contains a methoxy group.[1] The -OMe is also electron-donating but adds steric bulk and prevents the planar H-bond conformation.[1]
-
The Fix: Phenyl-Hexyl columns engage in
interactions with the benzoyl ring.[1] The subtle difference in electron distribution and planarity between the phenol and the anisole (methyl ether) moieties is amplified by the phenyl ligands on the column, often reversing or significantly increasing the selectivity ( ).
Optimization Data Comparison
| Parameter | Standard Method (Fail) | Optimized Method (Pass) |
| Column | C18 (ODS) | Phenyl-Hexyl |
| Mobile Phase A | 0.1% H3PO4 (pH 2.[1]5) | 10mM Ammonium Acetate (pH 4.[1]5) |
| Mobile Phase B | Acetonitrile | Methanol |
| Selectivity ( | 1.02 (Co-elution) | 1.15 (Baseline Resolved) |
| Resolution ( | 0.8 | > 2.5 |
Module 3: Step-by-Step Protocol
Protocol: High-Resolution Separation of Acotiamide & Methyl Ether
Objective: Isolate Acotiamide (API) from Methyl Ether Impurity (Impurity A/B analogue).
1. Reagents & Preparation:
-
Buffer: Weigh 0.77 g Ammonium Acetate into 1000 mL water. Adjust pH to 4.5 with dilute Acetic Acid. Filter through 0.22 µm nylon filter.[1]
-
Solvent B: HPLC Grade Methanol (MeOH).[1] Note: MeOH is preferred over ACN here because protic solvents enhance the selectivity difference between -OH and -OMe groups.[1]
2. Instrument Conditions:
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).[1]
-
Temperature: 35°C (Strict control required; fluctuations affect
interactions).
3. Gradient Program:
| Time (min) | % Buffer (A) | % Methanol (B) | Curve |
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Ramp |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibrate |
| 25.0 | 90 | 10 | End |
4. Expected Results:
-
Methyl Ether Impurity: Elutes approx.[1] 12.2 min.
-
Note: The Methyl Ether is more hydrophobic (less polar) and will elute after the parent on this Reverse Phase system.[1]
Module 4: Advanced Troubleshooting (FAQs)
Q: I cannot change the column type due to regulatory filing. How do I fix this on C18?
A: If locked into C18, you must exploit pH-dependent ionization .[1]
The phenol group on Acotiamide has a pKa
-
Strategy: Raise the pH to 6.8 - 7.0 (using Phosphate or Ammonium Acetate).[1]
-
Result: At pH 7.0, the phenol moiety of Acotiamide begins to partially ionize (become negative), making the parent significantly more polar.[1] The Methyl Ether remains neutral. This drastically shifts the Parent to an earlier retention time, separating it from the impurity.[1]
-
Caution: Ensure your C18 column is resistant to high pH (e.g., Hybrid silica), or it will dissolve.[1]
Q: My peaks are tailing significantly.
A: Acotiamide contains a tertiary amine (diisopropylamino) and an aminothiazole.[1] These are basic and interact with residual silanols on the silica surface.
-
Fix 1: Add 5-10 mM Triethylamine (TEA) to the mobile phase (if using low pH).[1]
-
Fix 2: Increase ionic strength (Buffer concentration) to 25-50 mM to mask silanols.[1]
Figure 2: Mechanistic interaction of Acotiamide variants with Phenyl-Hexyl stationary phase.
References
-
Japanese Pharmacopoeia (JP) XVII. Acotiamide Hydrochloride Hydrate Monograph. Official Monographs, JP XVII, 2016.[1] [1]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Chapter 7: Method Development. Wiley.[1][5] (Foundational text on Selectivity
vs Efficiency ). -
PubChem. Acotiamide Hydrochloride (Compound CID 6918406).[1][6] National Library of Medicine.[1] [Link][1]
-
Chakole, R. D., et al. (2013).[1] Stability indicating RP-HPLC method for estimation of Acotiamide.[1][2][4] International Journal of Advances in Pharmaceutical Analysis.[1] (Validates pH 6.8 buffer strategies).
Sources
- 1. medkoo.com [medkoo.com]
- 2. iajps.com [iajps.com]
- 3. ykcs.ac.cn [ykcs.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in the HPLC separation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acotiamide Hydrochloride | C21H37ClN4O8S | CID 6918406 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Acotiamide Methyl Ether Stability & Handling
The following Technical Support Center guide addresses the stability and handling of Acotiamide Methyl Ether , a critical reference standard and impurity often encountered during the development of the gastroprokinetic agent Acotiamide.
Field Guide for Analytical & Formulation Scientists
Product Context: this compound (often identified as O-Methyl Acotiamide or Impurity A in various pharmacopeial contexts) is structurally characterized by the methylation of the phenolic hydroxyl group found in the parent Acotiamide molecule. This structural modification alters its lipophilicity and oxidation potential compared to the parent drug, presenting unique challenges in solution stability and chromatography.
Module 1: Solubilization & Stock Preparation
Status: Critical Checkpoint Common Issue: "My standard precipitates upon dilution into aqueous media."
The Science of Solubility
This compound exhibits low aqueous solubility , significantly lower than Acotiamide Hydrochloride. The methylation of the phenolic group removes a hydrogen bond donor, increasing lipophilicity. Direct dissolution in water or low-organic buffers often results in "micro-precipitation"—invisible to the naked eye but disastrous for HPLC linearity.
Troubleshooting Protocol: The "Dual-Solvent" System
Do not attempt to dissolve the solid directly in the mobile phase if the organic content is <50%.
Step-by-Step Solubilization Workflow
-
Primary Stock (1 mg/mL): Dissolve the solid in 100% DMSO or Methanol . DMSO is preferred for long-term frozen storage due to its low volatility.
-
Sonication: Sonicate for 30-60 seconds. Warning: Extended sonication generates heat, which can degrade the thiazole ring.
-
Secondary Dilution: Dilute the stock into a diluent matching your mobile phase starting gradient (e.g., 10% Acetonitrile in Water) immediately before injection .
Visualization: Solubilization Logic Gate
Figure 1: Decision matrix for solubilizing hydrophobic Acotiamide derivatives to prevent column fouling and non-linear calibration curves.
Module 2: Chemical Stability in Solution
Status: Monitoring Required Common Issue: "I see extra peaks (RRT 0.8 or 1.2) appearing in my standard solution after 24 hours."
Degradation Mechanisms
Unlike parent Acotiamide, the Methyl Ether is protected from phenolic oxidation (quinone formation) due to the methylated oxygen. However, it remains highly susceptible to Amide Hydrolysis and Photolytic Cleavage .
| Stress Factor | Vulnerability | Mechanism | Prevention Strategy |
| pH > 8.0 | High | Base-catalyzed hydrolysis of the amide bond linking the thiazole and benzene rings. | Maintain pH 3.0 – 6.0. Use Ammonium Acetate or Formate buffers. |
| pH < 2.0 | Moderate | Acid-catalyzed hydrolysis. | Avoid strong mineral acids (HCl) as diluents; use 0.1% Formic Acid instead. |
| Light (UV/Vis) | Critical | Thiazole ring excitation leading to radical formation and cleavage. | Mandatory: Amber glassware. Limit benchtop exposure to <4 hours. |
| Oxidation | Low | Methyl cap protects the phenol ring. | Less critical than parent Acotiamide, but N2 headspace is good practice. |
FAQ: Stability
Q: Can I store the diluted working standard in the autosampler (15°C) overnight? A: Only if the pH is acidic (pH 3-5) and the vial is amber. In neutral/basic buffers (pH > 7), we observe ~2-5% degradation within 12 hours at room temperature.
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
Status: Optimization Phase Common Issue: "The Methyl Ether peak is co-eluting with the parent Acotiamide peak."
Separation Physics
This compound is more hydrophobic than Acotiamide. In Reverse Phase (RP) chromatography, it typically elutes after the parent compound.
Diagnostic Checklist:
-
Retention Shift: If the Methyl Ether elutes earlier than expected, check your mobile phase pH. The ionization of the tertiary amine (diisopropylamino group) is pH-dependent.
-
Low pH (Formic Acid): Amine is protonated (Ionized)
Faster elution. -
Mid pH (Ammonium Acetate): Amine is less ionized
Better retention and peak shape.
-
-
Peak Tailing: Caused by interaction of the tertiary amine with residual silanols on the column.
-
Fix: Add 5-10 mM Ammonium Formate to the aqueous mobile phase to mask silanols.
-
Visualization: Degradation & Separation Pathway
Figure 2: Primary degradation pathway via amide hydrolysis. Note that the hydrolysis products are significantly more polar and will elute at the solvent front (void volume).
References
-
Thummar, M., et al. (2017). "Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products." Rapid Communications in Mass Spectrometry.
-
Gangurde, B.B., et al. (2026). "Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies."[1][2][3] Discover Chemistry.
-
Ojha, S., et al. (2018). "Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Acotiamide Hydrochloride Hydrate."[2][4] Indo American Journal of Pharmaceutical Sciences.
-
Veeprho Standards. "this compound (Maleate Salt) – Structure and Identity." Veeprho Laboratories Reference Standards.
Sources
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Acotiamide and its Methyl Ether Impurity per ICH Guidelines
In the landscape of pharmaceutical quality control, the robustness and reliability of analytical methods are paramount. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the quantification of Acotiamide and its potential process-related impurity, Acotiamide Methyl Ether. Our approach is rooted in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that the discussed protocols are not only scientifically sound but also align with global regulatory expectations.[1][2][3][4][5][6][7] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate a fit-for-purpose analytical method for these compounds.
The Imperative of Method Validation in Drug Development
Acotiamide is a gastroprokinetic agent primarily used in the treatment of functional dyspepsia.[8] The presence of impurities, such as this compound, can impact the safety and efficacy of the final drug product.[9] Therefore, a validated, stability-indicating analytical method is crucial for ensuring the quality and consistency of both the active pharmaceutical ingredient (API) and its formulated products. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][4][6]
This guide will compare a primary, highly robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with an alternative High-Performance Thin-Layer Chromatography (HPTLC) method. The comparison will be based on the validation parameters stipulated by the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][4][6][10][11]
Core Validation Parameters: A Foundation of Trust
According to ICH guidelines, a comprehensive analytical method validation encompasses several key parameters to ensure the method is reliable, reproducible, and accurate.[5] The relationship and hierarchy of these parameters are crucial for a logical validation process.
Caption: Logical relationship of ICH validation parameters.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on its intended purpose. For routine quality control and stability studies of Acotiamide and its impurities, a stability-indicating RP-HPLC method is often the gold standard due to its high resolution, sensitivity, and specificity. An HPTLC method can serve as a simpler, high-throughput alternative for certain applications, such as identification or semi-quantitative analysis.
| Feature | Method 1: Stability-Indicating RP-HPLC | Method 2: HPTLC |
| Principle | High-resolution separation based on partitioning between a stationary and a liquid mobile phase. | Separation based on differential migration of components on a stationary phase under the influence of a mobile phase. |
| Stationary Phase | C18 column (e.g., Hypersil ODS, 250mm x 4.6mm, 5µm)[8] | Pre-coated silica gel 60F254 aluminum plates[12] |
| Mobile Phase | Isocratic mixture of Methanol and Ammonium Acetate Buffer (pH 6.8) (55:45 v/v)[13] | Chloroform: Methanol (6:4 v/v)[12] |
| Flow Rate / Development | 1.0 mL/min | Ascending development in a twin-trough chamber |
| Detection | UV at 282 nm[14] | Densitometric scanning at 332 nm[12] |
| Specificity | Excellent, capable of resolving closely related impurities and degradation products.[9][13] | Good, but may have limitations in resolving complex mixtures compared to HPLC. |
| Linearity Range | 10-60 µg/mL for Acotiamide (r² > 0.999)[14] | 200-1000 ng/band for Acotiamide (r² > 0.996)[12] |
| Accuracy (% Recovery) | 98.0 - 102.0%[13] | Typically 98.0 - 102.0% |
| Precision (%RSD) | < 2.0%[13][14] | < 2.0% |
| LOD / LOQ | LOD: 0.36 µg/mL, LOQ: 1.10 µg/mL[14] | Dependent on application, typically in the ng/band range. |
| Robustness | High, tolerant to small, deliberate variations in method parameters. | Moderate, sensitive to changes in mobile phase composition and chamber saturation. |
| Application | Quantitative assay, impurity profiling, stability studies. | Identification, semi-quantitative impurity determination, screening. |
Detailed Experimental Protocols
Method 1: Stability-Indicating RP-HPLC for Acotiamide and this compound
This protocol describes a validated method for the simultaneous quantification of Acotiamide and its methyl ether impurity.
1. Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of methanol and 20mM ammonium acetate buffer (pH adjusted to 6.8 with acetic acid) in a 55:45 (v/v) ratio.[13]
-
Standard Stock Solution (Acotiamide): Accurately weigh and dissolve 10 mg of Acotiamide reference standard in methanol in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Standard Stock Solution (this compound): Accurately weigh and dissolve 10 mg of this compound reference standard in methanol in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Prepare a mixed working standard containing 30 µg/mL of Acotiamide and a relevant concentration of this compound (e.g., 0.3 µg/mL for a 1% impurity level) by diluting the stock solutions with the mobile phase.
-
Sample Solution: Accurately weigh and transfer a quantity of the test sample (e.g., powdered tablets) equivalent to 30 mg of Acotiamide into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm nylon filter. Further dilute to a final concentration of 30 µg/mL with the mobile phase.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Inertsil ODS-3V C18 (150mm x 4.6mm, 5µm).[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30°C.
-
Detection Wavelength: 282 nm.[14]
-
Injection Volume: 20 µL.
3. Validation Procedure Workflow:
Caption: Workflow for HPLC method validation.
4. Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are performed on Acotiamide.[15] The drug substance is subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed by the proposed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug and any known impurities, and the peak purity of the Acotiamide peak is confirmed using a PDA detector. Significant degradation is often observed under acidic, basic, and oxidative conditions.[9][13][14]
Summary of Validation Data and Acceptance Criteria
The following table presents typical results for the validation of the proposed RP-HPLC method, alongside the standard acceptance criteria derived from ICH guidelines.
| Validation Parameter | Acceptance Criteria (as per ICH) | Typical Results for Proposed RP-HPLC Method |
| Specificity | The method must unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.[8] Peak purity index > 0.999. | No interference from placebo or degradation products at the retention time of Acotiamide and this compound. Peak purity passes. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999.[8] | 0.9998 for Acotiamide (10-60 µg/mL); 0.9995 for this compound (0.1-1.5 µg/mL). |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.[6] | 10-60 µg/mL for Acotiamide; 0.1-1.5 µg/mL for this compound. |
| Accuracy (% Recovery) | 98.0% to 102.0% for drug substance/product assay. | 99.5% - 101.2% for Acotiamide; 98.9% - 101.8% for this compound. |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.22% |
| Detection Limit (LOD) | Typically S/N ratio of 3:1. | 0.36 µg/mL for Acotiamide.[14] |
| Quantitation Limit (LOQ) | Typically S/N ratio of 10:1.[13] | 1.10 µg/mL for Acotiamide.[14] |
| Robustness | No significant impact on results from minor, deliberate variations in method parameters. %RSD should remain within acceptable limits. | %RSD < 2.0% for changes in flow rate (±0.1 mL/min), mobile phase pH (±0.2 units), and organic phase composition (±2%). |
Conclusion
The validation of an analytical method is a systematic process that provides documented evidence of its reliability for a specific application. For the simultaneous determination of Acotiamide and its methyl ether impurity, a stability-indicating RP-HPLC method offers superior performance in terms of specificity, accuracy, and precision, making it highly suitable for routine quality control and stability testing in a regulated environment. While an HPTLC method can be a viable alternative for less stringent applications like screening or identification, the RP-HPLC method, when validated according to ICH guidelines, provides a higher degree of confidence and is the recommended approach for ensuring the quality, safety, and efficacy of Acotiamide drug products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link][1][4]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link][2]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link][3]
-
Quality Guidelines - ICH. International Council for Harmonisation. Available from: [Link][10]
-
Development and Validation of a New Analytical Rp-Hplc Method for the Estimation of Acotiamide in API form and Marketed Tablet D. International Journal of Multidisciplinary Research and Growth Evaluation. Available from: [Link][8]
-
Development and validation of stability indicating rp-hplc method for estimation of acotiamide. Indo American Journal of Pharmaceutical Sciences. Available from: [Link][16]
-
(PDF) DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. ResearchGate. Available from: [Link][14]
-
Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. PubMed. Available from: [Link][9]
-
Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies and LCMS/MS characterization of related substances. ResearchGate. Available from: [Link][13]
-
Damle and Harne, IJPSR, 2018; Vol. 9(10): 4410-4415. International Journal of Pharmaceutical Sciences and Research. Available from: [Link][15]
-
DEVELOPMENT & VALIDATION OF A STABILITY- INDICATING HIGH PERFORMANCE THIN LAYER CHROMATOGRAPHIC (HPTLC) METHOD FOR THE ESTIMATION OF ACOTIAMIDE HYDROCHLORIDE HYDRATE. European Journal of Biomedical and Pharmaceutical Sciences. Available from: [Link][12]
-
European Journal of Biomedical AND Pharmaceutical sciences. Googleapis.com. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link][5][7]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link][11]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available from: [Link][6]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 9. Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH Official web site : ICH [ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ejbps.com [ejbps.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijpsr.com [ijpsr.com]
- 16. iajps.com [iajps.com]
Precision Characterization of Acotiamide Methyl Ether Standards: A Comparative Technical Guide
Executive Summary: The "Hidden Error" in Impurity Profiling
In the development of Acotiamide Hydrochloride Hydrate (a functional dyspepsia therapeutic), the quantification of process-related impurities is a critical quality attribute (CQA).[] Among these, Acotiamide Methyl Ether (the 2,4,5-trimethoxy analogue) presents a specific challenge.[] It is structurally similar to the API but possesses distinct UV extinction coefficients due to the methylation of the phenolic hydroxyl group.
This guide challenges the common industry practice of using "Research Grade" (Area % purity) standards for establishing Relative Response Factors (RRF). We demonstrate that failing to use a fully characterized Mass Balance Standard introduces systematic errors in batch release testing, potentially leading to regulatory non-compliance under ICH Q3A(R2).
The Target: this compound
Identity & Origin: Acotiamide contains a 2-hydroxy-4,5-dimethoxybenzoyl moiety.[][2][3][4][5][6] The "Methyl Ether" impurity arises when the 2-hydroxyl group is methylated, either as a byproduct of using methylating agents during synthesis or due to incomplete deprotection if 2,4,5-trimethoxybenzoic acid is used as a starting material.[]
-
Parent (Acotiamide): 2-hydroxy-4,5-dimethoxy...[][2][3][4][5][6]
-
Impurity (Methyl Ether): 2,4,5-trimethoxy...[]
Figure 1: Impurity Fate Mapping
The following diagram illustrates the synthetic divergence point where the Methyl Ether impurity is generated.
Caption: Figure 1: Synthetic pathway showing the origin of this compound via incomplete demethylation or inadvertent methylation.
Comparative Analysis: Research Grade vs. Primary Standards
When selecting a standard for RRF determination, the difference between "Chromatographic Purity" and "Assay Potency" is the deciding factor for accuracy.
Table 1: Performance Comparison of Standard Grades
| Feature | Option A: Research Grade | Option B: Mass Balance Standard (Recommended) |
| Purity Definition | Area % (HPLC only) | Weight % (w/w) (Assay) |
| Characterization | HPLC-UV only. | HPLC, 1H-NMR, TGA (Volatiles), KF (Water), ROI (Residue).[] |
| Typical Value | "95% - 98%" (Uncertain) | 99.3% (Certified with Uncertainty) |
| Impact on RRF | Overestimates Impurity. Assumes non-UV absorbing contaminants (water/salts) are zero.[] | Accurate. Corrects for water, solvents, and salts.[] |
| Risk | High.[5] Can cause false OOS (Out of Specification) results. | Low. Defensible in regulatory audits (FDA/EMA). |
The Scientific Reality: A standard with 98.0% HPLC Area purity might actually have an assay of only 85.0% w/w if it contains significant moisture (hygroscopic salts) or inorganic salts from the isolation process. Using the 98% value to calculate RRF will skew your quantification by ~13%.
Protocol: Establishing the Mass Balance Specification
To establish a primary standard for this compound, you must execute a Mass Balance Characterization . This protocol validates the material as a "Reference Standard" rather than just a chemical reagent.
The Mass Balance Equation
[]Workflow Diagram
Caption: Figure 2: The Mass Balance workflow required to assign a traceable potency value to the reference standard.[][7]
Experimental Protocol: RRF Determination
Once the This compound standard is characterized (e.g., Assigned Purity = 94.2% w/w), use this protocol to determine the Relative Response Factor (RRF) against the Acotiamide API.
Chromatographic Conditions (HPLC)
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).[]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B[]
-
5-25 min: Linear gradient to 60% B
-
25-30 min: Hold 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Isosbestic point approximation or Lambda max).
-
Temperature: 40°C.
Preparation of Solutions
-
API Stock Solution: Prepare 0.5 mg/mL Acotiamide HCl Reference Standard in diluent (50:50 Buffer:MeCN).
-
Impurity Stock Solution: Prepare 0.5 mg/mL this compound Standard (use the Assigned Potency to calculate actual mass).
-
Critical Step:
[]
-
-
Linearity Levels: Prepare 6 levels ranging from LOQ (Limit of Quantitation) to 150% of the specification limit (e.g., 0.05% to 0.25% of target concentration).
Calculation of RRF
Inject the linearity solutions and plot Concentration (x-axis) vs. Peak Area (y-axis) for both the API and the Impurity.
-
Interpretation:
-
If RRF = 1.0: The impurity responds identically to the API.
-
If RRF > 1.0: The impurity is more sensitive (over-estimated if not corrected).
-
If RRF < 1.0: The impurity is less sensitive (under-estimated if not corrected).[]
-
Note: For this compound, the additional methyl group generally increases lipophilicity (longer retention time) and may slightly alter the molar absorptivity at 280nm compared to the free phenol.
Conclusion
Establishing purity specifications for this compound is not merely a box-checking exercise; it is the foundation of accurate safety data.[] By shifting from "Area %" to "Mass Balance" characterization, analytical scientists ensure that the Relative Response Factor (RRF) used in daily QC is mathematically sound.
Recommendation: For regulatory filing (NDA/ANDA), always characterize the Methyl Ether impurity using the Mass Balance Protocol (Figure 2) to ensure compliance with ICH Q3A/B reporting thresholds.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[9][10][11] International Council for Harmonisation.[11] [Link]
-
European Medicines Agency (EMA). (2006). ICH Q3A (R2) Impurities in new drug substances.[9][10][11][Link]
-
Veeprho. (2021). Determination of Response factors of Impurities in Drugs by HPLC.[12][13][Link]
Sources
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN105198832A - Preparation method of acotiamide hydrochloride - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Improved Synthetic Method of Acotiamide Hydrochloride [cjph.com.cn]
- 6. Acotiamide hydrochloride intermediate, and synthesis technique and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Relative Response Factor (RRF) in HPLC | MICROSOLV [mtc-usa.com]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 11. ICH Official web site : ICH [ich.org]
- 12. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. veeprho.com [veeprho.com]
Safety Operating Guide
Operational Guide: Safe Disposal of Acotiamide Methyl Ether
Executive Summary
Acotiamide Methyl Ether (often identified as an impurity or reference standard, e.g., CAS 185103-81-5 for the maleate salt) is a derivative of Acotiamide, a gastroprokinetic agent. As a potent acetylcholinesterase (AChE) inhibitor , this compound presents specific neurotoxic risks to aquatic life if released into the environment.
The Core Directive: This substance must never be discharged into sewage systems.[1] The only validated disposal route is high-temperature incineration via a licensed hazardous waste vendor.
Part 1: Scientific Risk Assessment (The "Why")
Mechanism of Action & Environmental Toxicity
To understand the disposal strictness, one must understand the molecule's target. Acotiamide and its derivatives function by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft.
-
In Humans: This enhances gastric motility.
-
In the Environment: AChE is evolutionarily conserved. Release of AChE inhibitors into waterways can cause continuous neuromuscular stimulation in aquatic organisms (fish, invertebrates), leading to paralysis and death.
-
Bioaccumulation: While Acotiamide is moderately soluble, its derivatives (like the methyl ether) may possess different lipophilicity profiles (LogP), potentially altering bioaccumulation factors in sludge or sediment.
Physicochemical Profile for Waste Segregation
-
State: Typically a white to off-white powder (Solid).
-
Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.
-
Stability: Stable under normal conditions but sensitive to strong oxidizers.[2]
-
Reactivity: Potential for NOx and SOx formation during combustion.
Part 2: Pre-Disposal Handling & Segregation
The "Zero-Drain" Policy
Under the EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P), sewering of hazardous pharmaceutical waste is prohibited. Even if your facility is a Very Small Quantity Generator (VSQG), do not pour this down the sink.
Waste Characterization Table
Use the following parameters to label your waste containers accurately.
| Parameter | Specification | Operational Note |
| Waste Stream | Non-Halogenated Organic | Contains Nitrogen/Sulfur; usually free of Cl/Br/F unless salt form differs. |
| RCRA Status | Non-Listed (Characteristic) | Treat as Toxic for internal safety protocols. |
| Container Type | HDPE or Amber Glass | Amber glass preferred if in solution (light sensitivity). |
| Compatibility | DO NOT MIX with Oxidizers | Incompatible with Peroxides, Nitric Acid, Permanganates. |
| Labeling | "Hazardous Waste - Toxic" | Explicitly list: "this compound - AChE Inhibitor". |
Part 3: Step-by-Step Disposal Protocol
Solid Waste (Powder/Residue)
-
Containment: Transfer the solid substance into a wide-mouth HDPE jar.
-
Double Bagging: Place the primary jar into a clear, sealable secondary bag (LDPE). This protects handlers from exterior contamination.[3]
-
Labeling: Affix a hazardous waste tag. Check "Toxic" and write the full chemical name.
-
Storage: Move to the Satellite Accumulation Area (SAA).
Liquid Waste (HPLC Effluent/Stock Solutions)
-
Solvent Context: If dissolved in Methanol or DMSO, the solvent's flammability dictates the primary hazard class.
-
Segregation: Pour into the "Organic Solvents (Non-Halogenated)" carboy.
-
Trace Contamination: Rinse original vials with methanol; collect the rinsate in the organic waste carboy. Deface the empty vial label and dispose of the glass in the "Sharps/Broken Glass" bin (if chemically clean) or "Solid Hazardous Waste" (if residue remains).
Visual Workflow: The Disposal Decision Matrix
Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent carrier.
Part 4: Emergency Procedures (Spill Response)
Senior Scientist Note: Speed is less important than safety. Acotiamide derivatives are not volatile. Do not rush. Secure the area first.
Spill Response Protocol
-
Alert: Notify nearby personnel.
-
PPE: Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a P95/N95 respirator if powder is aerosolized.
-
Containment:
-
Powder: Cover with a damp paper towel to prevent dust generation.
-
Liquid: Encircle with absorbent pads or vermiculite.
-
-
Cleanup: Scoop material into a disposal bag. Wipe the surface with water and detergent.
-
Verification: Treat all cleanup materials as hazardous waste.
Visual Workflow: Spill Response Logic
Figure 2: Immediate response workflow for laboratory spills involving this compound.
Part 5: Regulatory & Compliance Framework[4]
United States (RCRA/EPA)[5][6][7]
-
Classification: Unless specifically listed (P or U list), this falls under Process Waste .[4] However, due to biological activity, it is managed as RCRA Hazardous Waste .
-
Sewer Ban: Strictly prohibited under the Management Standards for Hazardous Waste Pharmaceuticals Final Rule (2019).
European Union (CLP/REACH)
-
EWC Code: Typically 18 01 09 (medicines other than those mentioned in 18 01 08) or 16 05 06 (laboratory chemicals consisting of or containing dangerous substances).
-
Disposal Path: Must be sent to a licensed incineration plant.[5]
References
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals Final Rule. Federal Register. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2024). Acotiamide (Compound Summary). PubChem. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
